3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone
Description
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Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O/c1-11-7-12(2)9-13(8-11)3-6-17(20)14-4-5-15(18)16(19)10-14/h4-5,7-10H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSVZULBFBAFFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644917 | |
| Record name | 1-(3,4-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-04-9 | |
| Record name | 1-Propanone, 1-(3,4-dichlorophenyl)-3-(3,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Structure Elucidation of 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone
CAS Registry Number: 898781-07-2 IUPAC Name: 1-(3,4-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one Formula: C₁₇H₁₆Cl₂O Molecular Weight: 307.21 g/mol
Executive Summary & Strategic Intent
This guide details the structural characterization of 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone , a specific dihydrochalcone derivative. In drug discovery, this scaffold often serves as a precursor for amino-ketone analogs (cathinones) or as a stable intermediate in the synthesis of heterocyclic bioactive agents.
The core challenge in elucidating this structure lies in three areas:
-
Regioisomerism of the Dichlorophenyl Ring: Differentiating the 3,4-dichloro substitution from 2,4- or 2,5- isomers, which often co-elute in Friedel-Crafts syntheses.
-
Symmetry of the Dimethylphenyl Ring: Confirming the 3,5-substitution pattern versus 2,4- or 3,4- patterns.
-
Linker Saturation: Proving the integrity of the saturated ethylene bridge (-CH₂-CH₂-) distinct from its unsaturated chalcone precursor.
This document provides a self-validating analytical workflow, moving from bulk property verification to atom-level mapping using high-field NMR and Mass Spectrometry.
Synthetic Context & Validation Logic
To ensure the structure is correct, one must understand its origin. The "Gold Standard" synthesis for structural validation is not direct Friedel-Crafts acylation (which suffers from isomer mixtures), but rather the reduction of the corresponding chalcone .
Validated Synthetic Pathway (for Reference Standard)
-
Claisen-Schmidt Condensation: 3,4-Dichloroacetophenone + 3,5-Dimethylbenzaldehyde
Chalcone Intermediate. -
Selective Reduction: Catalytic hydrogenation (Pd/C, H₂) or transfer hydrogenation reduces the alkene without dechlorinating the aromatic ring.
Why this matters: If your sample contains olefinic protons (doublet ~7.5-8.0 ppm in ¹H NMR), your reduction was incomplete. If you see loss of chlorine isotopic patterns in MS, over-reduction occurred.
Figure 1: Synthetic logic flow for generating a verifiable reference standard.
Analytical Characterization Suite
Mass Spectrometry (MS) Analysis
Instrument: GC-MS (EI, 70eV) or LC-MS (ESI+).
The mass spectrum provides the first "fingerprint" of the molecule. For this chlorinated compound, the isotopic abundance is the primary confirmational tool.
Key Diagnostic Signals:
-
Molecular Ion (
): m/z 306 (nominal). -
Isotope Pattern: The presence of two chlorine atoms dictates a characteristic 9:6:1 intensity ratio for
, , and peaks (m/z 306, 308, 310). -
Fragmentation Pathway (EI):
-
-Cleavage: The bond between the carbonyl carbon and the
-methylene breaks. -
Fragment A (Acylium Ion): [3,4-Cl₂-C₆H₃-CO]⁺ at m/z 173/175/177 . This confirms the ketone side substitution.
-
Fragment B (Tropylium/Benzyl): [3,5-Me₂-C₆H₃-CH₂]⁺ at m/z 119 . This confirms the distal ring structure.
-
Note: Unlike longer alkyl chains, the McLafferty rearrangement is suppressed because the
-position is an aromatic quaternary carbon (ipso-carbon), lacking the required -hydrogen.
-
-Cleavage: The bond between the carbonyl carbon and the
Figure 2: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) on neat solid.
-
Carbonyl (
): Strong band at 1680–1690 cm⁻¹ . The conjugation with the dichlorophenyl ring lowers the frequency slightly compared to aliphatic ketones, but less than the chalcone precursor (which would be ~1660 cm⁻¹). -
C-H Stretch (Aliphatic): 2850–2950 cm⁻¹ (methylene and methyl groups).
-
Aromatic Overtones: Weak bands 1700–2000 cm⁻¹ characteristic of 1,2,4-substitution (Ring A) and 1,3,5-substitution (Ring B).
Nuclear Magnetic Resonance (NMR) Elucidation
This is the definitive proof of structure. All assignments must be validated by 2D experiments (COSY, HSQC, HMBC).
Sample Preparation Protocol:
-
Dissolve 5–10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d).
-
Ensure solution is clear; filter if necessary to remove inorganic salts from synthesis.
-
Instrument: 400 MHz or higher recommended for clear resolution of aromatic coupling.
¹H NMR Assignments (400 MHz, CDCl₃)
| Position | Group | Shift ( | Multiplicity | Structural Logic | |
| Chain | |||||
| -CH₂-C=O | 3.20 – 3.28 | Triplet | 7.4 | Adjacent to carbonyl (deshielded). | |
| -CH₂-Ar | 2.95 – 3.05 | Triplet | 7.4 | Adjacent to aryl ring. | |
| Ring A | (3,4-Cl₂) | ||||
| H-2' | Ar-H | ~8.02 | Doublet | 2.0 | Meta-coupling only (isolated by Cl and CO). |
| H-6' | Ar-H | ~7.78 | Doublet of Doublets | 8.4, 2.0 | Ortho to H-5', Meta to H-2'. |
| H-5' | Ar-H | ~7.55 | Doublet | 8.4 | Ortho-coupling dominates. |
| Ring B | (3,5-Me₂) | ||||
| H-2'', H-6'' | Ar-H | ~6.85 | Singlet (br) | - | Equivalent due to symmetry. |
| H-4'' | Ar-H | ~6.90 | Singlet | - | Isolated between methyls. |
| -CH₃ | Ar-CH₃ | 2.28 | Singlet | - | 6H integration confirms two methyls. |
¹³C NMR Assignments (100 MHz, CDCl₃)
-
Carbonyl (C=O): ~197.5 ppm.
-
Aromatic Quaternary (C-Cl): ~133.0 ppm and ~137.0 ppm (distinctive weak intensity).
-
Aromatic C-H: 126–131 ppm range.
-
Aliphatic Chain:
- -CH₂: ~40.5 ppm.[1]
- -CH₂: ~30.1 ppm.
-
Methyl Carbons: ~21.3 ppm.
Distinguishing Isomers (Critical Check)
-
Vs. 2,4-Dichloro isomer: The 2,4-isomer would show a significant upfield shift for the carbonyl carbon (steric compression) and a very different splitting pattern for H-6' (doublet, not dd).
-
Vs. Chalcone (Unsaturated): The chalcone would show two doublets at
7.4–7.8 with a large coupling constant ( Hz) indicative of trans-geometry. The absence of these and presence of triplets at 3.0–3.3 ppm confirms the propan-1-one structure.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for NMR/IR interpretation rules).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24726525, 1-(3,5-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one. Retrieved from [Link] (Note: While this CID refers to the 3,5-dichloro isomer, the physical property data and spectral predictions are analogous for the 3,4-isomer).
-
U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 1-(3-Chloro-5-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one. Retrieved from [Link] (Source for physicochemical properties of closely related halogenated dihydrochalcones).
-
Reich, H. J. (2020). Hans Reich's Collection: NMR Spectroscopy. University of Wisconsin-Madison.[3] Retrieved from [Link] (Authoritative source for calculating chemical shifts and coupling constants).
Sources
Physical and Chemical Properties of Propiophenone Derivatives: A Technical Guide
The following is an in-depth technical guide designed for researchers and drug development professionals.
Executive Summary
Propiophenone (1-phenylpropan-1-one) serves as a critical aromatic ketone scaffold in organic synthesis, particularly in the manufacture of pharmaceutical agents such as antidepressants (e.g., bupropion) and central nervous system stimulants (e.g., cathinones). This guide provides a rigorous analysis of the physicochemical properties, spectral characteristics, and synthetic reactivity of propiophenone and its substituted derivatives. It is designed to support researchers in optimizing synthetic pathways, ensuring regulatory compliance, and understanding the structure-activity relationships (SAR) inherent to this chemical class.
Chemical Identity and Classification
Propiophenone represents the simplest aryl ethyl ketone. Its structure—a benzene ring conjugated with a carbonyl group attached to an ethyl chain—imparts unique reactivity patterns, specifically at the
-
IUPAC Name: 1-Phenylpropan-1-one
-
Molecular Formula:
[1][2] -
Regulatory Status: DEA List I Chemical (United States). It is a primary precursor for the illicit manufacture of methcathinone and related controlled substances. Strict record-keeping is required for distribution.
Physical Properties of Key Derivatives
The substitution pattern on the aromatic ring significantly alters the lipophilicity, melting point, and electronic density of the carbonyl group. The following table consolidates experimental data for propiophenone and its most relevant derivatives.
Table 1: Comparative Physicochemical Properties
| Compound | CAS No.[3][5][6][7][8][9] | MW ( g/mol ) | MP (°C) | BP (°C) | Density (g/mL) | Solubility (Water) | Solubility (Organic) |
| Propiophenone | 93-55-0 | 134.18 | 18.6 | 218 | 1.01 | Insoluble | Miscible (EtOH, Ether, Benzene) |
| 4'-Methylpropiophenone | 5337-93-9 | 148.20 | ~7.0 | 238 | 0.99 | Insoluble | Soluble (DCM, Toluene) |
| 4'-Methoxypropiophenone | 121-97-1 | 164.20 | 27–29 | 273–275 | 0.937 | Insoluble | Soluble (Acetone, MeOH) |
| 2-Bromopropiophenone | 2114-00-3 | 213.07 | N/A (Liquid) | 245 (dec.)[5][10] | 1.41 | Decomposes | Soluble (DCM, Ether) |
| 3'-Chloropropiophenone | 34841-35-5 | 168.62 | 48–50 | 124 (12 mmHg) | N/A | Insoluble | Soluble (EtOH, CHCl3) |
Analyst Note: The high density of 2-bromopropiophenone (1.41 g/mL) allows for easy phase separation from aqueous layers during workup, a critical factor in process scale-up.
Spectral Characteristics
Accurate identification relies on specific spectral fingerprints. The conjugation of the carbonyl group with the phenyl ring lowers the IR stretching frequency compared to aliphatic ketones.
Table 2: Standard Spectral Data (Propiophenone)
| Technique | Parameter | Value / Assignment |
| FT-IR | C=O Stretch | 1680–1690 cm⁻¹ (Strong). Lower than aliphatic ketones (1715 cm⁻¹) due to conjugation. |
| C=C Stretch | 1590, 1580 cm⁻¹ (Aromatic ring breathing). | |
| ¹H NMR (CDCl₃, 400 MHz) | Triplet (3H, | |
| Quartet (2H, | ||
| Multiplet (3H), Meta/Para aromatic protons | ||
| Multiplet (2H), Ortho aromatic protons (Deshielded by carbonyl anisotropy) | ||
| ¹³C NMR | Carbonyl C | 200.8 ppm |
| Alpha C | 31.8 ppm | |
| Beta C | 8.2 ppm | |
| MS (EI) | Base Peak | m/z 105 (Benzoyl cation, |
| Molecular Ion | m/z 134 |
Chemical Reactivity & Synthesis Protocols
The reactivity of propiophenone is dominated by two sites: the carbonyl carbon (susceptible to nucleophiles) and the alpha-carbon (susceptible to electrophiles via enolization).
Protocol A: Friedel-Crafts Acylation (Synthesis of Propiophenone)
Objective: Synthesis of propiophenone from benzene and propionyl chloride. Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Reagents: Benzene (Solvent/Reactant), Propionyl Chloride (1.05 eq), Aluminum Chloride (
, 1.1 eq, anhydrous). -
Setup: 3-neck round bottom flask, reflux condenser, addition funnel,
drying tube (moisture sensitive). -
Procedure:
-
Charge flask with anhydrous
and dry benzene. Cool to 10°C. -
Add propionyl chloride dropwise over 30 minutes. Observation: Vigorous evolution of HCl gas; solution turns yellow/orange.
-
Reflux for 1 hour to complete conversion.
-
Quench: Pour mixture over crushed ice/HCl to hydrolyze the aluminum complex.
-
Workup: Separate organic layer, wash with NaOH (to remove acids), dry over
, and distill.
-
-
Validation: Boiling point check (218°C) and IR (1690 cm⁻¹).
Protocol B: Alpha-Bromination (Synthesis of 2-Bromopropiophenone)
Objective: Selective halogenation at the alpha-position, a key step for aminoketone synthesis.
-
Reagents: Propiophenone (1.0 eq), Bromine (
, 1.0 eq), Glacial Acetic Acid (Solvent), HBr (catalytic). -
Procedure:
-
Dissolve propiophenone in acetic acid.
-
Add a catalytic amount of HBr to initiate enol formation.
-
Add
dropwise at Room Temperature. Causality: The rate of bromination depends on the rate of enolization (acid-catalyzed). The reaction is autocatalytic as HBr byproduct accelerates enolization. -
Endpoint: Persistence of faint orange color indicates excess bromine.
-
Workup: Pour into ice water. The product (dense oil or solid) precipitates. Wash with sodium thiosulfate to remove free bromine.
-
Pharmaceutical Applications & SAR
Propiophenone derivatives are the structural backbone of the "aminoketone" class of antidepressants and psychostimulants.
Structure-Activity Relationship (SAR)
-
Alpha-Substitution: Replacing the
-hydrogen with an amine group (via the -bromo intermediate) yields the cathinone scaffold. -
N-Alkylation: Bulky groups (e.g., tert-butyl in Bupropion) reduce abuse potential and increase selectivity for the Dopamine Transporter (DAT).
-
Ring Substitution:
-
3-Chloro: Critical for Bupropion activity.
-
4-Methyl: Increases potency in cathinone analogs (e.g., Mephedrone), often increasing serotonin release.
-
Visualization: Synthesis & SAR Pathways
Figure 1: Synthetic pathway from benzene to pharmaceutical agents, highlighting the divergence to cathinone and bupropion based on substitution patterns.
Safety and Regulatory Compliance
Handling propiophenone derivatives requires strict adherence to safety protocols due to their lachrymatory nature and regulatory status.
Regulatory Status (USA)
-
Propiophenone: DEA List I Chemical . Manufacturers and distributors must register with the DEA and maintain records of all transactions to prevent diversion for methcathinone synthesis.
-
2-Bromopropiophenone: Highly monitored as a direct immediate precursor.
Handling & Toxicology
-
Lachrymator: Alpha-halo derivatives (e.g., 2-bromopropiophenone) are potent tear agents. Engineering Control: Always handle in a functioning fume hood.
-
Flammability: Propiophenone is a Class IIIA Combustible Liquid (Flash Point ~99°C, though some sources cite lower for derivatives).
-
Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidative degradation to benzoic acid derivatives.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7148, Propiophenone. Retrieved from [Link]
-
U.S. Department of Justice, Drug Enforcement Administration. (2023). List of Scheduled Listed Chemical Products. Retrieved from [Link]
-
NIST Chemistry WebBook. (2023). Mass Spectrum of Propiophenone. Retrieved from [Link]
Sources
- 1. Propiophenone(93-55-0) IR Spectrum [chemicalbook.com]
- 2. Propiophenone(93-55-0) 1H NMR spectrum [chemicalbook.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. 4'-Methylpropiophenone (CAS 5337-93-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 4 -Methoxypropiophenone = 99 121-97-1 [sigmaaldrich.com]
- 6. lobachemie.com [lobachemie.com]
- 7. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 8. PROPIOPHENONE, 4'-AMINO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. chembk.com [chembk.com]
Methodological & Application
Synthesis protocol for 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone
An Application Note for the Synthesis of 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone
Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of this compound, a substituted propiophenone of interest as a versatile building block in medicinal chemistry and materials science. The synthetic strategy is designed for reliability and scalability, beginning with a base-catalyzed Claisen-Schmidt condensation to form the chalcone intermediate, (E)-1-(3,4-dichlorophenyl)-3-(3,5-dimethylphenyl)prop-2-en-1-one. This is followed by a selective reduction of the α,β-unsaturated double bond via a safe and efficient catalytic transfer hydrogenation (CTH). This guide emphasizes the rationale behind procedural choices, detailed experimental steps, purification, and analytical characterization, ensuring a reproducible and robust protocol for laboratory application.
Introduction: Strategic Approach to Synthesis
Substituted 3-arylpropiophenones are valuable scaffolds in organic synthesis, serving as key intermediates for a wide range of more complex molecules. The target compound, this compound, combines a dichlorinated phenyl ring, which can modulate pharmacokinetic properties, with a dimethylphenyl moiety.
Several synthetic routes could be envisioned for this target. A direct Friedel-Crafts acylation of 1,2-dichlorobenzene is often challenging due to the deactivating nature of the halogen substituents, which can lead to low yields and poor regioselectivity.[1][2][3] Similarly, while Grignard-based approaches are powerful for simpler propiophenones, the multi-component nature of the target molecule can complicate this route.[4][5][6]
Therefore, we have selected a robust and highly adaptable two-step sequence:
-
Claisen-Schmidt Condensation: This classic reaction reliably forms the carbon skeleton by condensing an enolizable ketone (3',4'-dichloroacetophenone) with a non-enolizable aldehyde (3,5-dimethylbenzaldehyde) under basic conditions.[7][8][9] It is a high-yielding and operationally simple method for generating the chalcone precursor.
-
Catalytic Transfer Hydrogenation (CTH): To convert the chalcone to the desired propiophenone, the carbon-carbon double bond must be selectively reduced without affecting the carbonyl group or the aromatic rings. CTH is an ideal method, using a stable hydrogen donor like ammonium formate in conjunction with a palladium catalyst. This approach avoids the need for high-pressure hydrogen gas, making it significantly safer and more accessible for standard laboratory settings.[10][11]
This strategic combination provides a reliable pathway to the target molecule with high purity and yield.
Overall Synthetic Scheme
The two-step synthesis proceeds from commercially available starting materials to the final product as illustrated below.
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of (E)-1-(3,4-dichlorophenyl)-3-(3,5-dimethylphenyl)prop-2-en-1-one (Chalcone Intermediate)
Principle
This step involves a base-catalyzed aldol condensation between 3',4'-dichloroacetophenone and 3,5-dimethylbenzaldehyde. The sodium hydroxide deprotonates the α-carbon of the acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol addition product is rapid, yielding the thermodynamically stable α,β-unsaturated ketone (chalcone).[7][12]
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3',4'-Dichloroacetophenone | 189.04 | 10.0 | 1.89 g |
| 3,5-Dimethylbenzaldehyde | 134.18 | 10.0 | 1.34 g (1.31 mL) |
| Sodium Hydroxide (NaOH) | 40.00 | 20.0 | 0.80 g |
| Ethanol (95%) | - | - | 40 mL |
| Deionized Water | - | - | ~200 mL |
| Hydrochloric Acid (HCl), 2M | - | - | As needed (~10 mL) |
| Equipment | |||
| 250 mL Erlenmeyer or Round-bottom flask | 1 | ||
| Magnetic stirrer and stir bar | 1 | ||
| Buchner funnel and filter paper | 1 set | ||
| pH paper or pH meter | 1 |
Experimental Protocol
-
Reactant Preparation: In a 250 mL flask, dissolve 1.89 g (10.0 mmol) of 3',4'-dichloroacetophenone and 1.34 g (10.0 mmol) of 3,5-dimethylbenzaldehyde in 20 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Base Solution Preparation: In a separate beaker, dissolve 0.80 g (20.0 mmol) of sodium hydroxide in 20 mL of deionized water and cool the solution to room temperature.
-
Reaction Initiation: Slowly add the aqueous NaOH solution dropwise to the stirred ethanolic solution of the ketone and aldehyde over 10-15 minutes. A significant color change and the formation of a precipitate should be observed.
-
Reaction Progression: Allow the mixture to stir vigorously at room temperature for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The starting materials should be consumed, and a new, lower Rf spot corresponding to the chalcone should appear.
-
Work-up and Isolation: After the reaction is complete, pour the mixture into ~150 mL of ice-cold water. Acidify the suspension to pH ~7 by slowly adding 2M HCl while stirring.
-
Product Collection: Collect the precipitated yellow solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH 7).
-
Purification: Dry the crude product in a desiccator. The crude chalcone can be purified by recrystallization from hot ethanol to yield a bright yellow crystalline solid.
Expected Characterization Data
-
Appearance: Yellow crystalline solid.
-
¹H NMR (CDCl₃, 400 MHz): Expect signals for the aromatic protons, two vinylic protons (doublets, J ≈ 15-16 Hz, indicating trans geometry), and the methyl protons (singlet).
-
IR (KBr, cm⁻¹): Characteristic peaks around 1660 (C=O stretch, conjugated), 1600-1580 (C=C stretch, vinyl and aromatic), and C-Cl stretches.
Part 2: Synthesis of this compound
Principle
This step employs catalytic transfer hydrogenation to selectively reduce the alkene double bond of the chalcone.[11] Palladium on carbon (Pd/C) catalyzes the transfer of hydrogen from a donor molecule, ammonium formate (HCOONH₄), to the chalcone. Ammonium formate decomposes in situ to produce hydrogen, carbon dioxide, and ammonia, providing a convenient and safe source of H₂ for the reduction.[10]
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Chalcone Intermediate (from Part 1) | 305.20 | 5.0 | 1.53 g |
| Palladium on Carbon (10% Pd/C) | - | - (catalytic) | ~150 mg (10 wt%) |
| Ammonium Formate (HCOONH₄) | 63.06 | 25.0 (5 eq.) | 1.58 g |
| Ethanol or Methanol | - | - | 50 mL |
| Celite® | - | - | ~2 g |
| Ethyl Acetate | - | - | ~100 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | ~5 g |
| Equipment | |||
| 100 mL Round-bottom flask | 1 | ||
| Reflux condenser | 1 | ||
| Heating mantle or oil bath | 1 | ||
| Celite® filtration setup | 1 | ||
| Separatory funnel | 1 | ||
| Rotary evaporator | 1 |
Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask, add 1.53 g (5.0 mmol) of the purified chalcone intermediate, 1.58 g (25.0 mmol) of ammonium formate, and 50 mL of ethanol.
-
Catalyst Addition: Carefully add ~150 mg of 10% Pd/C to the mixture. Caution: Pd/C can be pyrophoric; handle it in a well-ventilated area and avoid ignition sources.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80°C) with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor by TLC (4:1 Hexane:Ethyl Acetate), observing the disappearance of the yellow chalcone spot and the appearance of a new, higher Rf product spot (which will be colorless).
-
Catalyst Removal: Cool the reaction mixture to room temperature. Prepare a small plug of Celite® in a funnel and filter the reaction mixture through it to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol or ethyl acetate to ensure all product is collected.
-
Work-up: Transfer the filtrate to a rotary evaporator and remove the solvent under reduced pressure. Dissolve the resulting residue in ~50 mL of ethyl acetate.
-
Purification: Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator to yield the crude product.
-
Final Purification: If necessary, the crude white solid can be further purified by column chromatography on silica gel (using a gradient of hexane/ethyl acetate as eluent) or by recrystallization from an appropriate solvent like ethanol/water.
Expected Characterization Data
-
Appearance: White or off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): Disappearance of the vinylic proton signals. Appearance of a characteristic A₂B₂ pattern (two triplets) in the aliphatic region (approx. 3.0-3.5 ppm) for the -CH₂-CH₂- protons.
-
¹³C NMR (CDCl₃, 100 MHz): Absence of alkene signals (typically 120-145 ppm) and presence of two new aliphatic carbon signals.
-
IR (KBr, cm⁻¹): The conjugated C=O stretch will shift to a slightly higher wavenumber (around 1685 cm⁻¹) compared to the chalcone.
-
Mass Spec (ESI-MS): Calculation for C₁₇H₁₆Cl₂O should show the correct [M+H]⁺ peak.
Overall Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Safety and Handling
-
General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13] All procedures should be performed in a well-ventilated fume hood.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Avoid direct contact.
-
Hydrochloric Acid (HCl): Corrosive. Causes skin irritation and serious eye damage. Handle with care.
-
Palladium on Carbon (Pd/C): Flammable solid. Can be pyrophoric, especially when dry or spent. Do not allow the catalyst to dry completely during filtration; keep it moist.
-
Solvents: Ethanol, ethyl acetate, and hexane are flammable. Keep away from open flames and ignition sources.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Part 1: Low Chalcone Yield | Incomplete reaction. | Extend the reaction time and monitor by TLC. Ensure the base solution was added slowly to prevent side reactions. |
| Part 1: Oily Product | Impurities or incomplete reaction. | Ensure proper neutralization and thorough washing of the crude product. Attempt recrystallization from a different solvent system (e.g., methanol). If it remains oily, purify via column chromatography. |
| Part 1: Michael Addition Side Product | Excess ketone enolate reacting with the chalcone product.[14] | This is less common under these conditions but possible. Ensure equimolar stoichiometry. Running the reaction at a lower temperature (ice bath) can also minimize this side reaction.[14] |
| Part 2: Incomplete Reduction | Catalyst deactivation or insufficient hydrogen donor. | Ensure the ammonium formate is fresh. The catalyst may be old or poisoned; try a fresh batch of Pd/C. You can also add another portion of ammonium formate and continue heating. |
| Part 2: Difficult Catalyst Filtration | Fine Pd/C particles passing through the filter. | Use a thicker Celite® pad and ensure it is packed well before filtration. Filtering twice may be necessary. |
Conclusion
The described two-step protocol provides an efficient and reliable method for the synthesis of this compound. By leveraging a Claisen-Schmidt condensation followed by a safe and effective catalytic transfer hydrogenation, this guide enables researchers to access this valuable chemical intermediate from common starting materials. The detailed procedures for reaction execution, purification, and troubleshooting are intended to ensure a high rate of success for professionals in the fields of chemical synthesis and drug discovery.
References
-
ACS Publications. (2025, January 10). Continuous Flow Telescopic Synthesis of 3-Methoxy Propiophenone by the Grignard Reaction. Organic Process Research & Development. [Link]
-
CSIR-NCL Library, Pune. Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction. [Link]
-
Brainly.in. (2019, December 18). Preparation of propiophenone from propanenitrile. [Link]
- Google Patents. (CN111393272A). Synthetic method of 3' -methyl propiophenone.
-
El-Sayed, et al. (2022). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. The Pharma Innovation Journal. [Link]
-
Gore, P. H., & Hoskins, J. A. (1966). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic. [Link]
-
ResearchGate. (2025, August 6). Synthesis and Hydrogenation of Disubstituted Chalcones. A Guided-Inquiry Organic Chemistry Project. [Link]
-
MDPI. (2025, September 3). Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. [Link]
-
Rasayan Journal of Chemistry. (2020). EFFICIENT SYNTHESIS OF CHLORO CHALCONES UNDER ULTRASOUND IRRADIATION, THEIR ANTICANCER ACTIVITIES AND MOLECULAR DOCKING STUDIES. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
AIP Publishing. (2018). Synthesis and Biological Activity of Chlorochalcone Derivative. [Link]
-
JETIR.org. (2020, July). SYNTHESIS OF CHALCONES. [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
-
YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
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- 5. brainly.in [brainly.in]
- 6. CN111393272A - Synthetic method of 3' -methyl propiophenone - Google Patents [patents.google.com]
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- 8. pubs.aip.org [pubs.aip.org]
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- 10. researchgate.net [researchgate.net]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone as a Key Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: The Strategic Importance of Dichlorinated Propiophenones in Synthetic Chemistry
The propiophenone scaffold is a cornerstone in the synthesis of a diverse array of biologically active molecules. Its inherent reactivity and structural versatility make it a valuable starting point for the construction of complex molecular architectures. The introduction of specific substitution patterns on its aromatic rings can profoundly influence the pharmacological profile of the resulting compounds. This guide focuses on a particularly intriguing intermediate: 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone . The presence of a 3,4-dichlorophenyl moiety is a common feature in many pharmaceuticals, often enhancing metabolic stability and modulating receptor binding affinity. Coupled with the 3,5-dimethylphenyl group, this intermediate offers a unique combination of lipophilicity and steric bulk, making it a promising precursor for novel therapeutic agents, particularly in the realm of synthetic cathinone analogs and other central nervous system (CNS) active compounds.[1][2][3]
This document provides a comprehensive overview of the synthetic routes to this compound and its subsequent application as a versatile intermediate. We will delve into the mechanistic underpinnings of the key chemical transformations and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Synthetic Pathways to this compound
The synthesis of the target propiophenone can be strategically approached through a convergent synthesis, primarily relying on the robust and well-established Friedel-Crafts acylation reaction. This involves the preparation of a suitable acylating agent, 3-(3,5-dimethylphenyl)propanoyl chloride, followed by its reaction with 1,2-dichlorobenzene.
Diagram of the Overall Synthetic Workflow
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of the Acylating Agent - 3-(3,5-Dimethylphenyl)propanoyl Chloride
The first critical step is the preparation of the acyl chloride. This is typically achieved in two stages: the synthesis of the corresponding carboxylic acid followed by its conversion to the more reactive acyl chloride.
Protocol 1.1: Synthesis of 3-(3,5-Dimethylphenyl)propanoic Acid
This protocol outlines the reduction of a commercially available precursor, 3,5-dimethylcinnamic acid, to the desired saturated carboxylic acid.
Reaction Scheme: (Image of the reduction of 3,5-dimethylcinnamic acid to 3-(3,5-dimethylphenyl)propanoic acid)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5-Dimethylcinnamic acid | 176.21 | 10.0 g | 0.057 |
| Palladium on Carbon (10%) | - | 0.5 g | - |
| Ethanol | 46.07 | 150 mL | - |
| Hydrogen Gas (H₂) | 2.02 | Balloon | Excess |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylcinnamic acid (10.0 g, 0.057 mol) and ethanol (150 mL).
-
Stir the mixture until the acid is fully dissolved.
-
Carefully add 10% palladium on carbon (0.5 g) to the solution.
-
Secure a hydrogen-filled balloon to the flask via a three-way stopcock.
-
Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (from the balloon) at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the excess hydrogen in a fume hood.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-(3,5-dimethylphenyl)propanoic acid as a white solid. The product is often pure enough for the next step, but can be recrystallized from a hexane/ethyl acetate mixture if necessary.
Expected Yield: 95-99%
Protocol 1.2: Synthesis of 3-(3,5-Dimethylphenyl)propanoyl Chloride
The carboxylic acid is converted to the highly reactive acyl chloride using thionyl chloride.
Reaction Scheme: (Image of the conversion of 3-(3,5-dimethylphenyl)propanoic acid to its acyl chloride)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(3,5-Dimethylphenyl)propanoic acid | 178.23 | 9.5 g | 0.053 |
| Thionyl Chloride (SOCl₂) | 118.97 | 10 mL (16.4 g) | 0.138 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Dimethylformamide (DMF) | 73.09 | 2-3 drops | Catalytic |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-(3,5-dimethylphenyl)propanoic acid (9.5 g, 0.053 mol) in dichloromethane (100 mL).
-
Add a catalytic amount of dimethylformamide (2-3 drops) to the solution.
-
Slowly add thionyl chloride (10 mL, 0.138 mol) to the reaction mixture at room temperature. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours.
-
Monitor the reaction by observing the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude 3-(3,5-dimethylphenyl)propanoyl chloride is a light-yellow oil and is typically used in the next step without further purification.
Part 2: Friedel-Crafts Acylation to Yield the Target Propiophenone
This is the key C-C bond-forming step where the acyl chloride is reacted with 1,2-dichlorobenzene in the presence of a Lewis acid catalyst.
Protocol 2.1: Synthesis of this compound
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[4][5][6][7][8]
Reaction Scheme: (Image of the Friedel-Crafts acylation of 1,2-dichlorobenzene with 3-(3,5-dimethylphenyl)propanoyl chloride)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(3,5-Dimethylphenyl)propanoyl chloride | 196.68 | 10.5 g | 0.053 |
| 1,2-Dichlorobenzene | 147.00 | 50 mL (65.5 g) | 0.446 |
| Aluminum Chloride (AlCl₃) | 133.34 | 8.0 g | 0.060 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Hydrochloric Acid (HCl), 2M | - | 100 mL | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stir bar, add aluminum chloride (8.0 g, 0.060 mol) and dichloromethane (50 mL).
-
Cool the suspension to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of 3-(3,5-dimethylphenyl)propanoyl chloride (10.5 g, 0.053 mol) in 1,2-dichlorobenzene (50 mL).
-
Add the solution from the dropping funnel to the aluminum chloride suspension dropwise over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 100 mL of 2M HCl. Caution: This quenching step is highly exothermic.
-
Stir the mixture vigorously until all the aluminum salts have dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess 1,2-dichlorobenzene.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pale yellow oil or a low-melting solid.
Expected Yield: 60-75%
Predicted Spectroscopic Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-7.5 (m, 3H, Ar-H of dichlorophenyl), 6.9-6.8 (m, 3H, Ar-H of dimethylphenyl), 3.2-3.0 (m, 4H, -CH₂CH₂-), 2.3 (s, 6H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~198 (C=O), 138-128 (Ar-C), 41 (-CH₂-), 31 (-CH₂-), 21 (-CH₃) |
| Mass Spec (ESI+) | m/z [M+H]⁺ calculated for C₁₇H₁₇Cl₂O: 307.06 |
Note: These are predicted values based on similar structures and may vary slightly.[9][10][11]
Part 3: Application as an Intermediate in the Synthesis of Bioactive Molecules
This compound is a versatile intermediate for the synthesis of various target molecules, most notably β-amino ketones through the Mannich reaction. These β-amino ketones are direct precursors to synthetic cathinones and other pharmacologically active compounds.
Diagram of the Mannich Reaction Workflow
Caption: General scheme of the Mannich reaction for the synthesis of β-amino ketones.
Protocol 3.1: Synthesis of a β-Amino Ketone via the Mannich Reaction
This protocol describes a general procedure for the aminoalkylation of the target propiophenone.
Reaction Scheme: (Image of the Mannich reaction of this compound with formaldehyde and methylamine hydrochloride)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 307.20 | 5.0 g | 0.016 |
| Paraformaldehyde | (CH₂O)n | 0.6 g | ~0.020 |
| Methylamine Hydrochloride | 67.52 | 1.4 g | 0.021 |
| Ethanol | 46.07 | 50 mL | - |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 0.5 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (5.0 g, 0.016 mol), paraformaldehyde (0.6 g, ~0.020 mol), methylamine hydrochloride (1.4 g, 0.021 mol), and ethanol (50 mL).
-
Add a few drops of concentrated hydrochloric acid to catalyze the reaction.
-
Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting propiophenone is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the hydrochloride salt of the Mannich base.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be recrystallized from an ethanol/ether mixture to yield the pure β-amino ketone hydrochloride salt.
Expected Yield: 70-85%
Significance in Drug Discovery and Medicinal Chemistry
The 3,4-dichlorophenyl motif is a well-known pharmacophore present in numerous approved drugs, where it often contributes to enhanced binding affinity and improved pharmacokinetic properties.[12] The incorporation of chlorine atoms can increase lipophilicity, facilitating passage through biological membranes, and can also block sites of metabolism, thereby increasing the drug's half-life.
The β-amino ketones synthesized from this compound are direct precursors to a variety of pharmacologically active compounds. For instance, reduction of the ketone functionality would yield the corresponding amino alcohol, a common structural feature in many CNS-active drugs. Furthermore, these intermediates can be used to explore the structure-activity relationships of synthetic cathinones, a class of compounds known for their stimulant properties.[2][13][14] The unique substitution pattern of the title compound provides a novel scaffold for the development of next-generation therapeutic agents with potentially improved selectivity and safety profiles.
Conclusion
This compound represents a strategically important intermediate in organic synthesis. Its preparation via a robust Friedel-Crafts acylation, followed by its versatile conversion to β-amino ketones through the Mannich reaction, opens avenues for the synthesis of novel and potentially potent bioactive molecules. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the work of researchers in the fields of medicinal chemistry and drug development, enabling the exploration of new chemical space and the discovery of next-generation therapeutics.
References
- Coppola, M., & Mondola, R. (2012). Synthetic cathinones: chemistry, pharmacology and toxicology of a new class of designer drugs of abuse marketed as “bath salts”. Toxicology Letters, 211(2), 144-149.
- Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013).
- Glennon, R. A., & Dukat, M. (2013). Synthetic cathinones: chemical phylogeny, physiology, and neuropharmacology. Drug and alcohol dependence, 133(1), 1-13.
- DeRuiter, J., & Noggle, F. T. (2020). Behavioral effects of four novel synthetic cathinone analogs in rodents. Pharmacology Biochemistry and Behavior, 198, 173038.
- McGrath, N. A., Brichacek, M., & Njardarson, J. T. (2010). A graphical journey of molecules with a 3,4-dichlorophenyl motif.
-
Hans Reich. (n.d.). Useful Spectroscopic Data. Retrieved from [Link]
- Prosser, J. M., & Nelson, L. S. (2012). The toxicology of bath salts: a review of synthetic cathinones. Journal of medical toxicology, 8(1), 33-42.
-
SpectraBase. (n.d.). 3',4'-Dichloropropiophenone. Retrieved from [Link]
-
Chem LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
-
Garber, K. (2017). CHEM 222, Chapter 17: Friedel-Crafts Acylation. Dr. Garber's Video Guides to Organic Chemistry. Retrieved from [Link]
- Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9057.
-
Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]
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- 2. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. 3',4'-DICHLOROPROPIOPHENONE(6582-42-9) 1H NMR [m.chemicalbook.com]
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- 11. spectrabase.com [spectrabase.com]
- 12. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Agrochemical Evaluation of 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone
Introduction: A Strategic Approach to Novel Agrochemical Design
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. The design of new candidate molecules often involves the strategic combination of chemical moieties with known bioactivity. This guide focuses on the synthesis and evaluation of 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone , a compound rationally designed to incorporate structural features prevalent in existing agrochemicals.
The core structure, a propiophenone, is a versatile scaffold found in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2][3] The key substitutions on this scaffold are hypothesized to confer specific agrochemical properties:
-
3',4'-Dichloro Substitution: The dichlorinated phenyl ring is a well-established feature in many commercial herbicides.[4][5] The 3,4-dichloro substitution pattern, in particular, is present in compounds that interfere with key biological processes in weeds.[4]
-
3,5-Dimethylphenyl Group: The presence of a dimethylphenyl moiety can influence the lipophilicity and steric bulk of the molecule, which in turn affects its uptake, transport, and interaction with target sites in pests or plants.[6][7]
This document provides a comprehensive guide for the chemical synthesis, characterization, and systematic biological screening of this compound as a candidate herbicide, fungicide, and insecticide. The protocols herein are designed for researchers in agrochemical discovery and development, providing not just procedural steps but also the underlying scientific rationale.
Part 1: Synthesis and Characterization
The synthesis of the target compound can be approached through a multi-step process, beginning with a foundational Friedel-Crafts acylation reaction. This classic method is a robust and direct way to form the core propiophenone structure.[1]
Proposed Synthetic Pathway
A plausible and efficient synthesis route is the Friedel-Crafts acylation of 1,2-dichlorobenzene with 3-(3,5-dimethylphenyl)propanoyl chloride. The necessary acid chloride can be prepared from the corresponding carboxylic acid.
Caption: Proposed two-step synthesis of the target compound.
Protocol 1: Synthesis of this compound
Materials:
-
3-(3,5-dimethylphenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
1,2-Dichlorobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, reflux condenser, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
Step 1: Preparation of 3-(3,5-dimethylphenyl)propanoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-(3,5-dimethylphenyl)propanoic acid (1.0 eq).
-
Slowly add thionyl chloride (2.0 eq) at room temperature.
-
Heat the mixture to reflux for 2 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-(3,5-dimethylphenyl)propanoyl chloride is used directly in the next step.
Step 2: Friedel-Crafts Acylation
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of the crude 3-(3,5-dimethylphenyl)propanoyl chloride (1.0 eq) in anhydrous DCM to the AlCl₃ suspension.
-
After the addition is complete, add 1,2-dichlorobenzene (1.1 eq) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice containing 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
Protocol 2: Structural Characterization
Confirmation of the synthesized compound's identity and purity is critical.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the number and connectivity of protons. Expect characteristic signals for the aromatic protons on both rings, the methylene protons of the propane chain, and the methyl groups.
-
¹³C NMR: To confirm the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. The isotopic pattern of the two chlorine atoms will be a key diagnostic feature.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Part 2: Agrochemical Activity Screening Protocols
The following protocols are designed as primary screens to evaluate the biological activity of the synthesized compound across three main agrochemical areas. These assays are foundational and can be adapted for more detailed dose-response studies.
Protocol 3: Herbicidal Activity Evaluation
Many commercial herbicides act by inhibiting plant growth either before or after emergence. This protocol assesses both pre- and post-emergence phytotoxicity. The compound's structural similarity to known herbicides suggests potential phytotoxic activity.[4][8]
Plant Species:
-
Monocot: Barnyardgrass (Echinochloa crus-galli)
-
Dicot: Lettuce (Lactuca sativa)
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO) containing a surfactant (e.g., 0.1% Tween-20).
-
Pre-emergence Assay: a. Fill small pots with a standardized soil mix. b. Sow seeds of the test species at a uniform depth. c. Apply the test solution at various concentrations (e.g., 10, 100, 500, 1000 ppm) to the soil surface. Include a solvent-only control and a positive control (a known commercial herbicide). d. Place pots in a growth chamber with controlled light, temperature, and humidity. e. After 14-21 days, assess the percentage of germination and the overall health of the seedlings (e.g., stunting, chlorosis, necrosis) compared to the control.
-
Post-emergence Assay: a. Grow seedlings in pots until they reach the 2-3 leaf stage. b. Spray the seedlings evenly with the test solutions at the same concentrations as the pre-emergence assay. c. Return the pots to the growth chamber. d. After 7-14 days, evaluate the herbicidal effect using a rating scale (e.g., 0 = no effect, 100 = complete kill) and measure the fresh weight of the above-ground biomass.
Data Presentation:
| Concentration (ppm) | L. sativa Germination Inhibition (%) | L. sativa Growth Inhibition (%) | E. crus-galli Germination Inhibition (%) | E. crus-galli Growth Inhibition (%) |
| Control | 0 | 0 | 0 | 0 |
| 10 | ||||
| 100 | ||||
| 500 | ||||
| 1000 | ||||
| Positive Control |
Protocol 4: Fungicidal Activity Evaluation
Chalcones and related compounds have demonstrated a broad spectrum of antifungal activities, making this a logical area for investigation.[9][10][11] This protocol uses an in-vitro mycelial growth inhibition assay.
Fungal Species:
-
Fusarium graminearum (causes Fusarium head blight in cereals)
-
Botrytis cinerea (causes gray mold on numerous crops)
Procedure:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and amend it with the test compound at various final concentrations (e.g., 1, 10, 50, 100 ppm) after autoclaving and cooling. Pour the amended media into Petri dishes.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture of the test fungus onto the center of each amended PDA plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Assessment: When the mycelial growth in the control plate reaches the edge of the dish, measure the diameter of the fungal colony in the treatment plates.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony in the control and dt is the average diameter in the treatment.
Protocol 5: Insecticidal Activity Evaluation
The structural features of the test compound could interfere with insect biological systems.[12] A diet incorporation assay is a common primary screen for insecticidal activity.
Insect Species:
-
Diamondback moth larvae (Plutella xylostella)
Procedure:
-
Diet Preparation: Prepare an artificial insect diet. While the diet is still liquid, incorporate the test compound at various concentrations (e.g., 10, 50, 100, 250 ppm).
-
Assay Setup: Dispense the treated diet into the wells of a multi-well plate.
-
Infestation: Place one second-instar larva into each well.
-
Incubation: Keep the plates in a controlled environment (temperature, humidity, photoperiod).
-
Assessment: After 5-7 days, record the larval mortality. Larvae that are unable to move when prodded are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.
Part 3: Proposed Mechanism of Action & Next Steps
While the precise mechanism of action (MoA) for a novel compound is unknown, its structure allows for informed hypotheses that can guide further research.
Caption: Hypothesized molecular targets for the test compound.
-
For Herbicidal Activity: The dichlorophenyl moiety is common in inhibitors of phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis. Inhibition leads to photobleaching and rapid death. Alternatively, its lipophilic nature could enable it to disrupt plasma membrane integrity.
-
For Fungicidal Activity: The propiophenone core is related to structures that can inhibit mitochondrial respiration, for example, by targeting the succinate dehydrogenase (SDH) complex.
-
For Insecticidal Activity: Many synthetic insecticides with aromatic groups act as modulators of key neuronal receptors, such as ryanodine receptors or GABA-gated chloride channels.
Should primary screening reveal significant activity in any area, subsequent steps would involve:
-
Dose-Response Studies: To determine the precise IC₅₀ (for herbicides/fungicides) or LC₅₀ (for insecticides) values.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to understand the contribution of each structural component to the observed bioactivity.
-
Mode of Action Studies: Conducting specific biochemical and physiological assays to confirm the molecular target.
-
Spectrum of Activity: Testing against a broader range of weeds, fungi, or insect pests.
This comprehensive guide provides the necessary framework to synthesize and conduct a thorough primary evaluation of this compound, a promising candidate for novel agrochemical discovery.
References
-
Biological activities and novel applications of chalcones. ResearchGate. Available at: [Link]
-
Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. PMC. Available at: [Link]
-
Chalcones – Features, Identification Techniques, Attributes and Application in Agriculture. (2024-04-01). Available at: [Link]
-
Impact of Chalcone on Agriculture and its Application: An Updated Review. AWS. Available at: [Link]
-
biological activities and novel applications of chalcones. SciELO. Available at: [Link]
-
Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. PMC. Available at: [Link]
-
Reactions with Propiophenones and Homologues. ResearchGate. Available at: [Link]
-
Optimization of the synthesis of propiophenone 4. ResearchGate. Available at: [Link]
- Production of propiophenone. Google Patents.
-
Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L. PMC. Available at: [Link]
-
3,4-Dichlorobenzyl Methylcarbamate and Related Compounds as Herbicides. PubMed. Available at: [Link]
-
PROPIOPHENONE. Available at: [Link]
- Preparation for 3, 4-dichloro phenyl isocyanate. Google Patents.
-
3,4-Dichloroaniline. PubChem. Available at: [Link]
-
Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. PubMed. Available at: [Link]
-
Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Available at: [Link]
-
The Most Common Functional Groups in Bioactive Molecules and How Their Popularity Has Evolved over Time. Sci-Hub. Available at: [Link]
-
Propiophenone derivatives and process for preparing the same. European Patent Office. Available at: [Link]
-
Synthesis of propiophenone. PrepChem.com. Available at: [Link]
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Available at: [Link]
-
3',4'-Dichloro-3-(2,5-dimethylphenyl)propiophenone. PubChem. Available at: [Link]
- Preparation method of amfebutamone intermediate m-chlorophenylacetone. Google Patents.
-
Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. PubMed. Available at: [Link]
-
Propiophenone. Wikipedia. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
-
3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone. PubChem. Available at: [Link]
- Novel agrochemical combinations. Google Patents.
-
Natural Products in the Discovery of Agrochemicals. CHIMIA. Available at: [Link]
-
Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA. Available at: [Link]
-
Nitrile-containing drugs and bioactive molecules. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. manavchem.com [manavchem.com]
- 3. Propiophenone - Wikipedia [en.wikipedia.org]
- 4. 3,4-Dichlorobenzyl Methylcarbamate and Related Compounds as Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN101274904B - Preparation for 3, 4-dichloro phenyl isocyanate - Google Patents [patents.google.com]
- 6. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tuodaindus.com [tuodaindus.com]
- 8. Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 12. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone
[1]
Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Side Reactions & Process Optimization
Executive Summary
This guide addresses the synthesis of 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone (Target Molecule). While Friedel-Crafts acylation is a theoretical route, the industrial and laboratory standard for high purity is the Claisen-Schmidt Condensation followed by Selective Catalytic Hydrogenation .[1]
This specific scaffold presents a high-risk "chemical minefield": the 3',4'-dichloro motif on the aromatic ring is extremely susceptible to hydrodehalogenation (loss of chlorine) during the alkene reduction step. This guide prioritizes the suppression of this specific side reaction.
Module 1: The Claisen-Schmidt Condensation
Reaction: 3',4'-Dichloroacetophenone + 3,5-Dimethylbenzaldehyde
Common Failure Modes & Troubleshooting
Issue 1: "My reaction mixture turned into a thick, unfilterable gum/resin."
-
Diagnosis: Michael Addition Oligomerization .[1]
-
The Mechanism: The product (chalcone) is an
-unsaturated ketone. If the reaction runs too long or the base concentration is too high, the deprotonated acetophenone (enolate) attacks the product instead of the aldehyde. -
Solution:
-
Stoichiometry Control: Use a slight excess of the aldehyde (1.1 equiv) relative to the acetophenone. This ensures the enolate always finds an aldehyde electrophile, not a chalcone.
-
Temperature: Lower the temperature to 0–5°C during addition.
-
Base Selection: Switch from NaOH/KOH to Barium Hydroxide [Ba(OH)
] or Lithium Hydroxide (LiOH) . These milder bases often provide cleaner precipitation of the chalcone.
-
Issue 2: "Low conversion; starting material remains despite long reaction times."
-
Diagnosis: Cannizzaro Reaction (Competitor).[1]
-
The Mechanism: The 3,5-dimethylbenzaldehyde undergoes disproportionation (oxidizing to acid, reducing to alcohol) in strong base, consuming the reagent before it can condense.
-
Solution:
Module 2: Selective Hydrogenation (The Critical Step)
Reaction: Chalcone + H
Visualizing the "Danger Zone"
Figure 1: Reaction pathways during hydrogenation. Note that standard Pd/C often leads to immediate dechlorination (Red Path).
Troubleshooting Guide: Hydrogenation
Q1: "I used 10% Pd/C and Hydrogen balloons. NMR shows I lost one or both chlorine atoms."
-
The Science: Aryl chlorides undergo oxidative addition to Palladium(0) almost as easily as alkenes are reduced. This leads to Ar-Pd-Cl species, which are reduced by hydrogen to Ar-H and HCl.[1]
-
The Fix (Option A - The "Poison" Method):
-
Add Diphenylsulfide or Quinoline to your reaction mixture (0.1 - 0.5 equiv relative to catalyst).[1] These ligands bind to the highly active Pd sites responsible for oxidative addition (dechlorination) while leaving the sites responsible for alkene hydrogenation active.
-
-
The Fix (Option B - Catalyst Switch):
-
Switch to Platinum on Carbon (Pt/C) or Rhodium on Alumina (Rh/Al
O ) . Platinum is significantly less active toward aryl chloride oxidative addition than Palladium but is excellent for alkene reduction.[1] -
Reference Protocol: Use 5% Pt/C in Ethyl Acetate at 1 atm H
.
-
Q2: "I am seeing the alcohol product (OH instead of C=O)."
-
The Science: The carbonyl group is being reduced.[3] This is thermodynamically favorable but kinetically slower than the alkene reduction.
-
The Fix:
-
Monitor Strictly: Do not run the reaction "overnight." Monitor by TLC/LCMS every 30 minutes. Stop exactly when the alkene is consumed.
-
Solvent Choice: Avoid protic solvents (MeOH/EtOH) if over-reduction is aggressive.[1] Use Ethyl Acetate or Toluene , which suppress carbonyl reduction rates compared to alcohols.
-
Q3: "The reaction is stalling. Can I add acid to speed it up?"
-
WARNING: Absolutely NOT.
-
Reasoning: Acid promotes the protonation of the carbonyl, making it more susceptible to reduction (forming the alcohol). Furthermore, HCl is a byproduct of the dechlorination side reaction; adding acid can sometimes accelerate the catalyst leaching or surface remodeling that favors dechlorination.
-
Correct Action: If stalling, refresh the hydrogen atmosphere or add fresh poisoned catalyst.
Experimental Protocol: The "Safe" Route
This protocol is designed to minimize side reactions for the specific 3',4'-dichloro substrate.[1]
Step 1: Condensation[4]
-
Dissolve 3',4'-dichloroacetophenone (10 mmol) and 3,5-dimethylbenzaldehyde (11 mmol) in Ethanol (20 mL).
-
Cool to 0°C.
-
Add LiOH·H
O (5 mmol) dissolved in minimal water dropwise.[1] -
Stir at 0°C
RT for 4-6 hours. -
Checkpoint: If solid precipitates, filter and wash with cold EtOH. If oil, extract with EtOAc.[1]
Step 2: Selective Reduction (Transfer Hydrogenation Variant)
Why this method? It avoids H
-
Dissolve Chalcone (5 mmol) in Toluene (25 mL).
-
Add Wilkinson's Catalyst [RhCl(PPh
) ] (1 mol%).[1] -
Alternative: If Wilkinson's is unavailable, use NaBH
(2 equiv) with CuCl (1 equiv) in MeOH. This "in-situ copper hydride" specifically reduces conjugated alkenes and leaves aryl chlorides and ketones alone.[1] -
Stir at RT.[1] The color change (red to orange/brown) often indicates active hydride species.
-
Quench with saturated NH
Cl.
Summary Data Table: Reagent Compatibility
| Functional Group | Reaction Condition | Risk Level | Outcome |
| Ar-Cl (Dichlorophenyl) | H | CRITICAL | Loss of Cl (Hydrodehalogenation) |
| Ar-Cl (Dichlorophenyl) | H | Low | Target Product |
| C=O[1] (Ketone) | H | High | Alcohol (Over-reduction) |
| C=O (Ketone) | NaBH | Low | Target Product (Selective) |
| Alkene (Chalcone) | H | N/A | Reduces (Desired) |
References
-
Selective Hydrogenation of Halo-Aryl Chalcones
-
Prevention of Hydrodehalogenation (RSC)
-
Claisen-Schmidt Condensation Troubleshooting
-
Wilkinson's Catalyst for Selective Reduction
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Propiophenone Synthesis Optimization
Topic: Optimizing Reaction Conditions for Propiophenone Synthesis via Friedel-Crafts Acylation
Status: Operational | Ticket Priority: High Audience: Chemical Process Engineers, Medicinal Chemists, R&D Scientists
Introduction: The Synthesis Landscape
Propiophenone (1-phenylpropan-1-one) is a critical intermediate in the synthesis of pharmaceuticals (e.g., ephedrine derivatives, propafenone) and fragrances.[1] While multiple routes exist—including the oxidation of ethylbenzene or the hydration of alkynes—the Friedel-Crafts Acylation remains the industry "gold standard" due to its reliability and access to reagents.
However, this reaction is deceptively simple. The formation of the stable Lewis Acid-Ketone Complex (often observed as a viscous "Red Oil") dictates the stoichiometry, work-up, and yield. This guide breaks down the optimization of this specific pathway, alongside a modern "Green Chemistry" alternative using Zeolites.
Module 1: The Standard Protocol (Homogeneous Catalysis)
Method: Friedel-Crafts Acylation using Aluminum Chloride (
The Optimized Workflow
Note: This protocol assumes an anhydrous environment. Moisture is the primary cause of yield loss.
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 : 1.1 : 1.2 (Benzene : Propionyl Chloride : | Unlike alkylation, acylation requires >1 eq of |
| Temperature (Addition) | Controls the exotherm and prevents the decomposition of the acylium ion intermediate. | |
| Temperature (Reaction) | Required to drive the reaction to completion after the initial addition. | |
| Solvent | Dichloromethane (DCM) or Excess Benzene | DCM allows lower temperatures; Excess benzene acts as both reactant and solvent (preventing polyacylation is not a concern here as the product is deactivated). |
Step-by-Step Execution
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, pressure-equalizing addition funnel, and a drying tube (
). -
Catalyst Suspension: Charge the flask with anhydrous
(1.2 eq) and dry DCM. Cool to in an ice bath. -
Acylating Agent: Add Propionyl Chloride (1.1 eq) dropwise. Observation: The suspension will homogenize slightly as the active acylium complex forms.
-
Substrate Addition: Add Benzene (1.0 eq) slowly. Critical: Control the rate so the temperature does not exceed
. -
The "Red Oil" Phase: Upon warming to room temperature, a separate, dense, reddish-brown liquid phase will form. This is not a byproduct; it is your product complexed with aluminum.
-
Completion: Reflux gently for 1-2 hours until HCl evolution ceases.
-
Quenching (Hydrolysis): Pour the reaction mixture onto a slurry of crushed ice and concentrated HCl. This breaks the Al-complex, liberating the propiophenone into the organic layer.
Mechanism Visualization
The following diagram details the electrophilic aromatic substitution pathway, highlighting the critical complexation step.
Caption: The reaction proceeds via the Acylium ion. Note that the process halts at the "Intermediate" stage until aqueous hydrolysis releases the final product.
Module 2: Green Chemistry Optimization (Heterogeneous Catalysis)
Method: Acylation using Zeolite Catalysts (e.g., H-Beta).[3][4] Target Audience: Labs with strict waste disposal limits (avoids Al waste).
Key Parameters
-
Catalyst: H-Beta Zeolite (
ratio ~25-30). -
Reagent: Propionic Anhydride (preferred over chloride to avoid HCl gas).
-
Temperature:
(Requires autoclave or high-boiling solvent). -
Advantage: Catalyst is regenerable (calcination at
). -
Disadvantage: Lower single-pass yield (~50-60%) compared to
.
Module 3: Troubleshooting & FAQs
Decision Logic for Low Yields
Use this logic flow to diagnose synthesis failures.
Caption: Diagnostic tree for identifying the root cause of low yields in Friedel-Crafts acylation.
Frequently Asked Questions (Technical)
Q1: The reaction mixture turned into a solid tar. What happened?
-
Diagnosis: This usually indicates a "runaway" exotherm or insufficient solvent.
-
Fix: The formation of the ketone-
complex is exothermic. If the solvent (DCM) boils off, the complex solidifies. Ensure you use at least 5-10 volumes of solvent relative to the reactant and maintain cooling during addition.
Q2: My GC-MS shows a peak for "1-(2-ethylphenyl)propan-1-one" (Ortho isomer).
-
Analysis: This is impossible if starting with pure benzene.[5] This indicates your starting material was likely ethylbenzene or toluene, not benzene.
-
Verification: Check the purity of your benzene source. Friedel-Crafts acylation on benzene is highly selective for mono-acylation and produces only propiophenone (no isomers possible on a symmetric ring).
Q3: Why do I need more than 1 equivalent of catalyst? It's a "catalyst," right?
-
Explanation: In alkylation,
is a true catalyst.[1][6] In acylation, the oxygen of the product ketone acts as a Lewis base and coordinates strongly with the aluminum. This removes the catalyst from the cycle. Therefore, you need 1.0 equivalent to complex the product, plus a catalytic amount (0.1-0.2 eq) to drive the reaction.
Q4: Can I use Propionic Acid instead of Propionyl Chloride?
-
Answer: Not with
alone.[5][6][7] The acid will react with to form the salt and HCl, killing the catalyst. You would need a dehydrating agent (like Polyphosphoric Acid - PPA) or a Zeolite catalyst at high temperatures to use the carboxylic acid directly.
References
-
Friedel-Crafts Acyl
-
Zeolite Catalysis for Acyl
- Source: ResearchGate.
-
URL:[Link]
- Source: Google Patents (EP0008464B1). "Production of propiophenone.
-
Practical Lab Protocols
Sources
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. biofueljournal.com [biofueljournal.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. orgosolver.com [orgosolver.com]
- 10. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 13. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scaling Up the Synthesis of 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone
Welcome to the technical support center for the synthesis of 3',4'-dichloro-3-(3,5-dimethylphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important propiophenone derivative.
I. Overview of the Synthesis
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction.[1][2][3] This classic electrophilic aromatic substitution involves the reaction of an acylating agent with an aromatic compound in the presence of a Lewis acid catalyst.[4][5][6][7] In this specific case, the synthesis can be conceptually broken down into two primary stages:
-
Preparation of the Acylating Agent: 3-(3,5-dimethylphenyl)propanoic acid is converted to its more reactive acyl chloride derivative, 3-(3,5-dimethylphenyl)propionyl chloride.
-
Friedel-Crafts Acylation: The synthesized acyl chloride is then reacted with 1,2-dichlorobenzene in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the target molecule.[1][4]
General Reaction Scheme:
Caption: Overall workflow for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses common problems encountered during the synthesis and provides actionable solutions based on established chemical principles.
Problem 1: Low Yield of the Final Product
Q: We are consistently observing low yields of this compound. What are the likely causes and how can we improve the conversion?
A: Low yields in Friedel-Crafts acylation reactions, especially with deactivated substrates like dichlorobenzene, are a common challenge.[8] Several factors can contribute to this issue:
-
Insufficient Catalyst Activity: 1,2-Dichlorobenzene is an electron-deactivated aromatic ring, making it less reactive in electrophilic aromatic substitutions.[8] Standard Lewis acids like AlCl₃ may require more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve good conversion.[8]
-
Solution: Consider a gradual and controlled increase in the reaction temperature. Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid excessive side product formation. In some cases, using a more potent Lewis acid might be necessary, but this should be approached with caution as it can also lead to decreased selectivity.
-
-
Catalyst Deactivation: Lewis acids, particularly aluminum chloride, are extremely sensitive to moisture. Any water present in the reagents or solvent will hydrolyze and deactivate the catalyst, significantly reducing its effectiveness.[8]
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and ensure the 1,2-dichlorobenzene and the acyl chloride are as dry as possible. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture from entering the reaction vessel.
-
-
Incomplete Formation of the Acyl Chloride: If the conversion of 3-(3,5-dimethylphenyl)propanoic acid to the acyl chloride is incomplete, the subsequent Friedel-Crafts reaction will be stoichiometricly limited.
-
Solution: Ensure an adequate excess of the chlorinating agent (e.g., thionyl chloride) is used in the first step. Monitor the completion of this step, for instance, by observing the cessation of gas evolution (HCl and SO₂). It is often practical to use the crude acyl chloride directly in the next step to avoid decomposition, but it's crucial to ensure the removal of excess thionyl chloride under reduced pressure.[9]
-
-
Suboptimal Reaction Stoichiometry: The Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst because the product ketone forms a stable complex with it.[1]
-
Solution: It is common to use a slight excess (e.g., 1.1 to 1.3 equivalents) of AlCl₃ to drive the reaction to completion. A systematic optimization of the AlCl₃ stoichiometry may be necessary during scale-up.
-
Problem 2: Formation of Impurities and Side Products
Q: Our final product is contaminated with several impurities that are difficult to separate. What are the potential side reactions, and how can we minimize them?
A: The formation of multiple products is a known issue in Friedel-Crafts reactions with substituted benzenes.[4][8]
-
Isomeric Products: The acylation of 1,2-dichlorobenzene can potentially lead to different regioisomers. While the primary product is expected to be the 3,4-disubstituted propiophenone, other isomers can form. The directing effects of the two chlorine atoms (ortho, para-directing but deactivating) and steric hindrance play a crucial role in determining the product distribution.[8] For example, the benzoylation of o-dichlorobenzene is known to primarily yield the 3,4-dichlorobenzophenone.[10]
-
Solution: Controlling the reaction temperature is critical. Lower temperatures generally favor the thermodynamically more stable product and can improve regioselectivity. The choice of solvent can also influence the isomer ratio. While 1,2-dichlorobenzene itself can act as a solvent at a larger scale, using a co-solvent might be explored for optimization. However, some common solvents like 1,2-dichlorobenzene have been reported to negatively affect reaction performance in other contexts.[11]
-
-
Polyacylation: Although the product ketone is deactivated towards further substitution, preventing polyacylation, under harsh conditions, it is not entirely impossible.[1]
-
Solution: Use a controlled stoichiometry of the acylating agent and avoid excessively high temperatures or prolonged reaction times.
-
-
Rearrangement Products: While acylium ions are generally stable and less prone to rearrangement compared to carbocations in Friedel-Crafts alkylations, rearrangements can still occur under certain conditions.[4][6]
-
Solution: Maintaining a moderate reaction temperature is key.
-
-
Impurity from Starting Material: The purity of the starting 3,5-dimethylphenylacetic acid is crucial.[12][13][14]
-
Solution: Ensure the starting material is of high purity. If necessary, recrystallize the 3,5-dimethylphenylacetic acid before converting it to the acyl chloride.
-
Problem 3: Difficulties with Work-up and Purification
Q: The work-up procedure is challenging, and we are struggling with the purification of the final product. What are the best practices for isolating and purifying this compound?
A: A robust work-up and purification strategy is essential for obtaining a high-purity product.
-
Quenching the Reaction: The reaction is typically quenched by carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[8][9] This hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers. This step is highly exothermic and should be performed slowly and with vigorous stirring in a well-ventilated fume hood.
-
Extraction and Washing: After quenching, the product is extracted into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer should be washed sequentially with water, a dilute base solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities, and finally with brine to remove residual water.[9]
-
Purification:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water, isopropanol) needs to be identified to provide good recovery of high-purity crystals.
-
Column Chromatography: If recrystallization is ineffective in removing certain impurities, silica gel column chromatography may be necessary. A gradient of non-polar to moderately polar solvents (e.g., hexanes/ethyl acetate) is typically used for elution.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Friedel-Crafts acylation of 1,2-dichlorobenzene?
A1: There is no single "optimal" temperature, as it depends on the scale and specific conditions. However, a good starting point is to perform the addition of the reagents at 0°C (ice bath) and then allow the reaction to slowly warm to room temperature.[9] If the reaction is sluggish, a gradual and controlled increase in temperature (e.g., to 40-50°C) may be required.[8] It is crucial to monitor the reaction progress to avoid side product formation at higher temperatures.
Q2: Can I use a different Lewis acid catalyst instead of aluminum chloride?
A2: While AlCl₃ is the most common and cost-effective catalyst for this reaction, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used.[6] However, they are generally less reactive than AlCl₃ and may require higher temperatures or longer reaction times.[8][11] For a deactivated substrate like 1,2-dichlorobenzene, AlCl₃ is likely the most practical choice.
Q3: Is it necessary to purify the 3-(3,5-dimethylphenyl)propionyl chloride before the Friedel-Crafts reaction?
A3: In many cases, the crude acyl chloride can be used directly in the next step after removing the excess chlorinating agent under reduced pressure.[9] This avoids potential decomposition of the acyl chloride during purification. However, if the starting 3-(3,5-dimethylphenyl)propanoic acid is impure, it is better to purify the acid before converting it to the acyl chloride.
Q4: What are the key safety precautions to consider when scaling up this synthesis?
A4:
-
Handling of Aluminum Chloride: AlCl₃ is a highly reactive and corrosive solid that reacts violently with water. It should be handled in a dry environment, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Thionyl Chloride: This reagent is corrosive and toxic. It should be handled in a well-ventilated fume hood. The reaction to form the acyl chloride produces HCl and SO₂ gases, which must be scrubbed or vented appropriately.
-
Reaction Quenching: The quenching of the reaction with ice/HCl is highly exothermic and releases HCl gas. This must be done slowly and with adequate cooling and ventilation.
-
Solvent Handling: The organic solvents used are flammable and should be handled away from ignition sources.
IV. Experimental Protocols
Step 1: Synthesis of 3-(3,5-dimethylphenyl)propionyl chloride
Caption: Experimental workflow for the synthesis of 3-(3,5-dimethylphenyl)propionyl chloride.
Materials:
-
3-(3,5-dimethylphenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 3-(3,5-dimethylphenyl)propanoic acid (1 equivalent).
-
Add anhydrous dichloromethane to dissolve the acid.
-
Slowly add thionyl chloride (1.5 equivalents) to the solution at room temperature with stirring.
-
After the initial evolution of gas subsides, heat the reaction mixture to reflux (approximately 40°C) for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. The resulting crude 3-(3,5-dimethylphenyl)propionyl chloride is used directly in the next step.[9]
Step 2: Friedel-Crafts Acylation
Caption: General workflow for the Friedel-Crafts acylation experiment.
Materials:
-
Crude 3-(3,5-dimethylphenyl)propionyl chloride
-
1,2-Dichlorobenzene, anhydrous
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (for extraction)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous 1,2-dichlorobenzene.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve the crude 3-(3,5-dimethylphenyl)propionyl chloride (1 equivalent) in a minimal amount of anhydrous 1,2-dichlorobenzene and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[8][9]
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[9]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography.
V. Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Thionyl Chloride Stoichiometry | 1.5 equivalents | To ensure complete conversion of the carboxylic acid to the acyl chloride. |
| AlCl₃ Stoichiometry | 1.1 - 1.3 equivalents | A slight excess is needed to drive the reaction and account for any minor deactivation. |
| Reaction Temperature (Acylation) | 0°C to Room Temperature (potentially up to 50°C) | Lower temperatures improve selectivity; higher temperatures may be needed for deactivated substrates.[8] |
| Reaction Time (Acylation) | 2 - 5 hours | Dependent on temperature and substrate reactivity; should be monitored. |
VI. References
-
PrepChem.com. (n.d.). Synthesis of 3,5-dimethylphenyl acetate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3,5-Dimethylphenylacetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the synthesis of propiophenone 4. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0008464 B1: Production of propiophenone. Retrieved from
-
ACS Publications. (n.d.). FRIEDEL AND CRAFTS REACTION. II. THE CONDENSATION OF ortho- AND meta- DICHLOROBENZENE WITH CHLOROFORM AND CARBON TETRACHLORIDE. The Journal of Organic Chemistry. Retrieved from [Link]
-
PMC. (2022, July 4). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Pearson. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Google Patents. (n.d.). EP0008464A1 - Production of propiophenone. Retrieved from
-
Google Patents. (n.d.). CN1785952A - Method for preparing 3' -chloropropiophenone. Retrieved from
-
PubChem. (n.d.). 2-(3,5-Dimethylphenyl)acetic acid. Retrieved from [Link]
-
Journal of the Chemical Society C. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. RSC Publishing. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. CAS 42288-46-0: 3,5-Dimethylphenylacetic acid | CymitQuimica [cymitquimica.com]
- 13. L09707.06 [thermofisher.com]
- 14. 2-(3,5-Dimethylphenyl)acetic acid | C10H12O2 | CID 4749495 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing byproduct formation in propiophenone synthesis
Technical Support Center: Propiophenone Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of propiophenone. This guide is designed to provide in-depth, field-proven insights into preventing byproduct formation and optimizing your reaction outcomes. Propiophenone is a critical intermediate in the synthesis of numerous pharmaceuticals, and achieving high purity is paramount.[1] This document moves beyond standard protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies and detailed methodologies.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing diagnostic advice and corrective protocols.
Q1.1: My Friedel-Crafts reaction resulted in a low yield of propiophenone, and my GC-MS analysis shows several unexpected peaks. What is the likely cause?
A1.1: Root Cause Analysis & Mitigation
Low yields and multiple byproducts in a Friedel-Crafts acylation of benzene with propionyl chloride typically stem from a few key issues: catalyst deactivation, side reactions involving impurities, or suboptimal reaction control.
-
Causality - Catalyst Purity and Stoichiometry: The most common method for synthesizing propiophenone is the Friedel-Crafts acylation of benzene using propionyl chloride or propionic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[1][2][3] The ketone product forms a stable complex with AlCl₃, which deactivates the catalyst.[4][5] Therefore, a stoichiometric amount (or a slight excess) of the catalyst is required to drive the reaction to completion. Using sub-stoichiometric amounts will result in unreacted starting material.
-
Causality - Polysubstitution: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation (because the acyl group deactivates the aromatic ring to further attack), it can still occur under forcing conditions (high temperature, long reaction times).[6][7] However, a more likely source of multiple peaks is the acylation of impurities in your benzene starting material (e.g., toluene), leading to isomeric cresol derivatives.
-
Causality - Reagent Purity: Propionyl chloride is susceptible to hydrolysis, forming propionic acid and HCl. Propionic acid reacts much less readily under these conditions and can interfere with the catalyst. Ensure your propionyl chloride is fresh or distilled before use.
Troubleshooting Protocol: Ensuring a Clean Reaction
-
Reagent & Glassware Preparation: Ensure all glassware is oven-dried and assembled under a dry nitrogen or argon atmosphere. Both benzene and propionyl chloride should be anhydrous. Benzene can be dried by distillation from sodium/benzophenone.
-
Catalyst Handling: Use fresh, high-purity, anhydrous aluminum chloride. Weigh it quickly in a dry environment (glove box or bag) to minimize atmospheric moisture contact, which rapidly deactivates it.
-
Controlled Addition (Perrier Method): To improve selectivity, pre-form the complex of the acylating agent and the Lewis acid before introducing the aromatic substrate.[4]
-
In a dry, inert-atmosphere flask, suspend AlCl₃ (1.1 equivalents) in a portion of dry solvent (e.g., dichloromethane or nitrobenzene).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add propionyl chloride (1.0 equivalent) to the stirred suspension.
-
After the complex has formed, add the benzene (1.0 equivalent), also dropwise, keeping the temperature below 10 °C.[8]
-
-
Reaction Monitoring: After addition, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by TLC or GC analysis of quenched aliquots. Avoid excessive heating, which can promote side reactions.[6][9]
Q1.2: During the aqueous workup of my Friedel-Crafts reaction, a large amount of a sticky, solid precipitate formed, making extraction difficult and leading to poor product recovery. What happened?
A1.2: The Catalyst-Ketone Complex
This is a classic issue in Friedel-Crafts acylation. The precipitate is the aluminum chloride-propiophenone complex, which is often a solid or viscous gum. The problem arises from an improper quenching procedure.
-
Mechanistic Explanation: The oxygen atom of the product ketone's carbonyl group acts as a Lewis base and coordinates strongly with the Lewis acidic AlCl₃ catalyst.[5] This complex must be hydrolyzed to liberate the free ketone. Simply adding water is often insufficient and can lead to the formation of aluminum hydroxides, which are gelatinous and trap the product.
Optimized Quenching and Workup Protocol
-
Prepare the Quenching Solution: Before finishing the reaction, prepare a beaker with crushed ice and concentrated hydrochloric acid (HCl). The acid is crucial for keeping the aluminum salts soluble as [Al(H₂O)₆]³⁺ ions.
-
Slow and Cold Quenching: Cool the reaction vessel in an ice bath. Very slowly and carefully, pour the reaction mixture onto the ice/HCl slurry with vigorous stirring.[10] This process is highly exothermic and will release HCl gas, so it must be performed in a well-ventilated fume hood.
-
Extraction: Once the complex is fully decomposed and two clear layers are visible, transfer the mixture to a separatory funnel.
-
Isolate the Organic Layer: Separate the organic layer. Extract the aqueous layer 2-3 times with a suitable solvent (e.g., dichloromethane or diethyl ether) to recover all the product.
-
Wash and Dry: Combine the organic extracts and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude propiophenone.
Q1.3: I am working on an industrial-scale, vapor-phase synthesis and am plagued by an isobutyrophenone byproduct. Its boiling point is nearly identical to propiophenone, making purification by distillation impossible. How can I prevent its formation?
A1.3: Suppressing Isomerization in High-Temperature Decarboxylation
This is a known challenge in the commercial production of propiophenone via the catalytic cross-decarboxylation of benzoic and propionic acids at high temperatures (400-600 °C).[2][11] Isobutyrophenone formation can be significant, and its presence is unacceptable for many pharmaceutical applications.[12][13]
-
Mechanistic Insight: While the exact mechanism of isobutyrophenone formation is complex, it is understood to be suppressed by the presence of water or specific secondary alcohols in the reactant feed stream.[14]
-
Validated Solution: The co-feeding of water (steam) or isopropanol into the reactor is a patented and effective method to minimize isobutyrophenone production.[12][13] The water concentration in the feed stream is inversely proportional to the amount of isobutyrophenone produced.
Quantitative Impact of Diluent on Byproduct Formation Data synthesized from patent literature.[12][14]
| Moles of Water per Mole of Benzoic Acid | Isobutyrophenone Content (%) |
| 0 | 5.0 - 6.4 |
| 4 | 4.7 |
| 8 | 2.3 - 2.8 |
Process Recommendation:
Introduce a controlled stream of water or isopropanol into the feed of benzoic and propionic acids before it enters the high-temperature catalytic zone. A molar ratio of at least 4:1 (water:benzoic acid) is recommended to significantly reduce the isobutyrophenone content to below 3%.[12][14]
Section 2: Frequently Asked Questions (FAQs)
Q2.1: What is the most reliable catalyst and solvent combination for a clean, lab-scale Friedel-Crafts acylation of benzene?
A2.1: For general laboratory work, the combination of anhydrous aluminum chloride (AlCl₃) as the catalyst and dichloromethane (DCM) or 1,2-dichloroethane (DCE) as the solvent is highly reliable. Benzene itself can be used as the solvent if used in large excess, but using a separate solvent allows for better temperature control and stoichiometry. For deactivated aromatic rings, nitrobenzene can be used as a solvent, but it requires higher reaction temperatures.
Q2.2: How critical is temperature control during a Friedel-Crafts acylation?
A2.2: Temperature control is critical. The initial mixing of reagents should be done at low temperatures (0-5 °C) to moderate the exothermic reaction and prevent side reactions.[8] Running the reaction at elevated temperatures can lead to a decrease in selectivity and the formation of undesired byproducts. For the acylation of methylbenzene (toluene), for example, the isomer distribution is highly dependent on temperature.[9][15]
Q2.3: Can I synthesize propiophenone using a Grignard reaction? What are the potential pitfalls?
A2.3: Yes, a Grignard reaction is a viable alternative. The reaction of phenylmagnesium bromide with propionitrile, followed by acidic workup, will yield propiophenone. However, there are several potential byproducts and pitfalls:
-
Biphenyl Formation: During the formation of the Grignard reagent, a Wurtz-type coupling can occur, leading to biphenyl (Ph-Ph) as a byproduct.[16]
-
Strictly Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water. All glassware must be flame-dried, and all solvents must be rigorously anhydrous.[16]
-
Steric Hindrance Issues: If using a Grignard reagent to synthesize a tertiary alcohol from propiophenone (e.g., adding ethylmagnesium bromide), side reactions can occur. These include the Grignard reagent acting as a base to deprotonate the ketone, forming an enolate, or acting as a reducing agent.[17]
Section 3: Visualizations & Diagrams
Diagram 1: General Workflow for Friedel-Crafts Acylation
A flowchart illustrating the key steps and control points for the synthesis of propiophenone.
Caption: Key workflow for propiophenone synthesis via Friedel-Crafts acylation.
Diagram 2: Mechanism of Acylium Ion Formation
The Lewis acid-catalyzed generation of the electrophilic acylium ion.
Caption: Formation of the electrophilic acylium ion from propionyl chloride and AlCl₃.
Diagram 3: Troubleshooting Flowchart for Low Yield
A logical guide to diagnosing the cause of low product yield.
Caption: Diagnostic flowchart for troubleshooting low yields in propiophenone synthesis.
References
- Production of propiophenone.
- Production of propiophenone.
- Production of propiophenone.
-
Propiophenone. Wikipedia. [Link]
-
Grignard Reaction. Chem 355 Jasperse. [Link]
-
Preparation of propiophenone. PrepChem.com. [Link]
- Production of propiophenone.
-
Which is the major product of the reaction of ethyl Grignard and propiophenone (ethyl phenyl ketone)? Brainly.com. [Link]
-
Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. Beilstein J. Org. Chem. via PMC. [Link]
-
Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Molecules via PMC. [Link]
-
Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. [Link]
-
Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. [Link]
-
Comparative green analysis between different catalytic methodologies used in stereoselective reduction reaction of acetophenone. ResearchGate. [Link]
-
Show how the following ketones might be synthesized from the indicated acids... Vaia. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
under what conditions do friedel crafts acylation of benzene occur? Reddit. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. Organic & Biomolecular Chemistry. [Link]
-
Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]
-
Friedel-Crafts acylation of benzene. Chemguide. [Link]
-
isonitrosopropiophenone. Organic Syntheses Procedure. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Iridium-catalyzed reduction of o-hydroxyl phenyl enaminones for the synthesis of propiophenones and their application in 3-methyl chromone synthesis. PubMed. [Link]
-
The chlorination of propiophenone; determination of pK, value and of the course of the reaction. Canadian Journal of Chemistry. [Link]
-
Write a Friedel-Crafts reaction for the synthesis of propiophenon... Study Prep in Pearson+. [Link]
-
4.1.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
The effects of reaction temperature on the Friedel–Crafts alkylation... ResearchGate. [Link]
-
Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction. CSIR-NCL Library, Pune. [Link]
-
Friedel-Crafts Reactions. NROChemistry. [Link]
-
Catalytical reduction in green chemistry. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
Selective hydrodeoxygenation of acetophenone derivatives using a Fe25Ru75@SILP catalyst... Green Chemistry (RSC Publishing). [Link]
-
[ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation. YouTube. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Recrystallization techniques for purifying propiophenone derivatives
<Technical Support Center: Recrystallization of Propiophenone Derivatives
Welcome to the technical support center for the purification of propiophenone derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize recrystallization as a primary method for purifying these critical intermediates and final products. Here, we address common challenges and provide in-depth, field-proven solutions to streamline your workflow and enhance product purity.
Frequently Asked Questions (FAQs)
This section covers the most common initial queries encountered when developing a recrystallization protocol.
Q1: What is the most critical first step when developing a recrystallization procedure for a novel propiophenone derivative?
A: The most critical first step is solvent selection. An ideal solvent should dissolve the propiophenone derivative sparingly or not at all at room temperature but exhibit high solubility at its boiling point.[1] Furthermore, impurities should either be completely insoluble in the hot solvent or highly soluble in the cold solvent to ensure they are separated from the final crystalline product.[2] A preliminary small-scale solubility screening with a range of solvents is essential.
Q2: How do I perform a quick and effective solvent screen?
A: Place approximately 50-100 mg of your crude propiophenone derivative into several test tubes. Add about 1 mL of a different solvent to each tube.[2] Observe the solubility at room temperature. If the compound is insoluble, heat the solvent to its boiling point. A good candidate solvent will dissolve the compound completely when hot and allow for crystal formation upon cooling. Common starting solvents for aromatic ketones include ethanol, isopropanol, acetone, ethyl acetate, and toluene, often in combination with an anti-solvent like water or hexanes.[3][4]
Q3: My compound won't dissolve in any single solvent, even when boiling. What should I do?
A: This is a common scenario that necessitates a mixed-solvent system.[5] First, dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., hot acetone or ethanol). Then, while keeping the solution hot, slowly add a "bad" or "anti-solvent" (e.g., water or hexanes) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated. Add a few more drops of the "good" solvent to redissolve the precipitate, and then allow the solution to cool slowly.
Q4: I've cooled my solution, but no crystals have formed. What are my next steps?
A: This is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated.
-
Too Much Solvent: If you've used an excess of solvent, the concentration of the compound may be too low to crystallize.[6] The remedy is to gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[7][8]
-
Supersaturation: If the solution is supersaturated, crystallization needs to be induced. You can do this by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a "seed crystal" of the pure compound.[6][7][9] The scratch or seed crystal provides a nucleation site for crystal growth to begin.
Q5: My final product is still colored. How can I remove colored impurities?
A: Colored impurities, which are often highly conjugated organic molecules, can be effectively removed using activated charcoal (also known as decolorizing carbon).[10][11][12] After dissolving your crude product in the minimum amount of hot solvent, cool the solution slightly before adding a small amount (1-2% by weight) of activated charcoal.[10] Reheat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.[12][13] You must then perform a hot gravity filtration to remove the fine charcoal particles before allowing the clear filtrate to cool and crystallize.[11][14][15]
Advanced Troubleshooting Guides
This section provides in-depth solutions to more challenging issues that can arise during the recrystallization of propiophenone derivatives.
Problem: The Compound "Oils Out" Instead of Crystallizing
Symptoms: Upon cooling, your solution becomes cloudy, and instead of solid crystals, an immiscible liquid (an oil) forms.[10] This oil may eventually solidify into an amorphous mass, which is often impure because the oil acts as a solvent for impurities.[8][10][16]
Causality: Oiling out typically occurs for two main reasons:
-
Low Melting Point: The melting point of your propiophenone derivative (especially if impure) is lower than the boiling point of the solvent. The compound melts before it dissolves and separates as a liquid upon cooling.[7][8][16]
-
High Supersaturation: The solution is too concentrated, causing the compound to come out of solution at a temperature above its melting point.[17]
Solutions:
-
Adjust the Solvent System:
-
Re-heat the solution until the oil dissolves completely.
-
Add more of the primary solvent (the "good" solvent) to decrease the saturation point.[7][8]
-
If using a single solvent, consider switching to one with a lower boiling point.
-
If using a mixed-solvent system, add more of the "good" solvent to increase the overall solvency of the mixture.[8]
-
-
Lower the Cooling Temperature Slowly: Rapid cooling encourages oiling out. Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Insulating the flask can help.[6]
-
Induce Crystallization Early: Vigorously scratch the flask or add seed crystals at a temperature slightly below the solvent's boiling point to encourage crystal formation before the solution cools to the compound's melting point.[7]
Problem: Very Low Recovery of Crystalline Product
Symptoms: After filtration and drying, the final mass of your purified product is significantly lower than expected (e.g., <50% recovery).
Causality:
-
Excess Solvent: Using too much solvent is the most common cause of poor recovery, as a significant amount of the product remains dissolved in the mother liquor even when cold.[6][8][9]
-
Premature Crystallization: The compound crystallizes in the funnel during a hot filtration step, leading to product loss.[7][10][18]
-
Inappropriate Solvent Choice: The solvent is too good; it has significant solvating power even at low temperatures.
Solutions:
-
Optimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve the solid.[5][9] If you suspect you've used too much, concentrate the mother liquor by boiling off some solvent and cool it again to obtain a second crop of crystals.[8]
-
Improve Hot Filtration Technique:
-
Use a stemless or short-stemmed funnel to prevent clogging.[10][14][19]
-
Pre-heat the funnel and filter flask by pouring a small amount of boiling solvent through them just before filtering your solution.[14]
-
Keep the solution boiling during filtration to ensure the compound remains dissolved.[10][19]
-
Use fluted filter paper for a faster filtration rate, minimizing the time the solution has to cool.[14][20]
-
-
Re-evaluate the Solvent: If recovery is consistently low, the chosen solvent may be suboptimal. Perform a new solvent screen to find a system where the compound has a much steeper solubility curve (i.e., very high solubility when hot, very low solubility when cold).
Key Experimental Protocols & Workflows
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude propiophenone derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[5][10]
-
(Optional) Hot Filtration: If insoluble impurities or decolorizing charcoal are present, perform a hot gravity filtration into a pre-warmed flask.[19][20] Rinse the original flask and filter paper with a small amount of hot solvent to recover any residual product.[19]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature.[18] Once at room temperature, cooling can be completed in an ice-water bath to maximize crystal yield.[18]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[20]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.[9]
-
Drying: Continue to draw air through the funnel to partially dry the crystals, then transfer them to a watch glass to dry completely.[10]
Diagram: General Recrystallization Workflow
Caption: A standard workflow for purifying solids via recrystallization.
Diagram: Troubleshooting "Oiling Out"
Caption: Decision-making process for resolving "oiling out" issues.
Data Summary: Common Solvents for Aromatic Ketones
The selection of an appropriate solvent is paramount for successful recrystallization. Propiophenone and its derivatives are moderately polar aromatic ketones. The following table provides a starting point for solvent selection.
| Solvent | Boiling Point (°C) | Polarity | Notes for Propiophenone Derivatives |
| Ethanol | 78 | Polar Protic | Often a good first choice. Can be used in a mixed system with water. |
| Methanol | 65 | Polar Protic | Similar to ethanol but more polar and lower boiling. |
| Isopropanol | 82 | Polar Protic | Good general-purpose solvent for moderately polar compounds. |
| Acetone | 56 | Polar Aprotic | Strong solvent, good for dissolving compounds. Often used with an anti-solvent.[3] |
| Ethyl Acetate | 77 | Mid-Polarity | Good for compounds of intermediate polarity. Often paired with hexanes.[3] |
| Toluene | 111 | Nonpolar | Useful for less polar derivatives. High boiling point can be an issue. |
| Hexanes/Heptane | ~69 | Nonpolar | Typically used as an "anti-solvent" or for very nonpolar derivatives. |
| Water | 100 | Very Polar | Used as an anti-solvent with polar organic solvents like ethanol or acetone.[3] |
References
- Recrystallization Guide. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
- Filtration. (n.d.). University of Colorado Boulder, Department of Chemistry.
-
Hot Filtration. (2025, August 20). Chemistry LibreTexts. [Link]
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Mixed-solvent recrystallisation. (n.d.). University of York, Department of Chemistry. [Link]
- Recrystallization Techniques. (n.d.).
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]
-
Charcoal. (2022, April 7). Chemistry LibreTexts. [Link]
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Recrystallization. (2021, March 5). Chemistry LibreTexts. [Link]
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Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]
-
Problems in recrystallization. (n.d.). Biocyclopedia. [Link]
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Decolorizing carbon. (n.d.). University of Wisconsin-Madison, Department of Chemistry. [Link]
- Recrystallization. (n.d.). University of Massachusetts, Department of Chemistry.
-
Hot Filtration. (2022, April 7). Chemistry LibreTexts. [Link]
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Gravity Filtration. (n.d.). University of York, Department of Chemistry. [Link]
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The Role Of Activated Carbon In Organic Synthesis. (2020, June 13). Activated Carbon Manufacturer. [Link]
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Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. [Link]
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Different Types of Filtration Techniques. (n.d.). Saifilter. [Link]
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Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
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Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]
-
Recrystallization (help meeeeee). (2013, February 3). Reddit. [Link]
-
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. [Link]
-
Solvent Choice. (n.d.). University of York, Department of Chemistry. [Link]
-
Purifying by recrystallisation. (n.d.). Royal Society of Chemistry. [Link]
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Validation & Comparative
A Comparative Guide to 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone and Other Propiophenone Derivatives for Researchers in Drug Discovery
Introduction: The Propiophenone Scaffold in Medicinal Chemistry
Propiophenone, a simple aryl ketone, serves as a privileged scaffold in the development of a diverse array of biologically active compounds.[1] Its structural versatility allows for substitutions on both the phenyl ring and the ethyl chain, leading to a vast chemical space for exploration in drug discovery. Derivatives of propiophenone have been investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and neurological activities.[1][2] This guide provides a comparative analysis of 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone, a compound with specific substitutions anticipated to modulate its biological profile, against other notable propiophenone derivatives. By examining the structure-activity relationships (SAR), this document aims to offer researchers and drug development professionals insights into the rational design of novel therapeutic agents based on the propiophenone core.
Structural Features and Their Anticipated Impact on Bioactivity
The core structure of the propiophenone derivatives discussed herein is 1,3-diphenylpropan-1-one. The biological activity of these molecules is significantly influenced by the nature and position of substituents on the two aromatic rings.
Analysis of this compound
-
3',4'-Dichloro Substitution: The presence of two chlorine atoms on the phenyl ring attached to the carbonyl group is a key feature. Dichloro-substituted aromatic compounds often exhibit enhanced biological activity. For instance, studies on chalcones, which are α,β-unsaturated precursors to propiophenones, have shown that dichlorination can lead to potent antifungal, antitubercular, and cytotoxic effects. The 3,4-dichloro substitution pattern, in particular, has been associated with significant cytotoxic activity against various cancer cell lines. This is attributed to the electron-withdrawing nature of chlorine, which can influence the molecule's interaction with biological targets.
-
3,5-Dimethylphenyl Group: The 3-(3,5-dimethylphenyl) group introduces lipophilic methyl substituents on the second phenyl ring. Lipophilicity is a critical parameter in drug design, affecting membrane permeability and interaction with hydrophobic pockets of target proteins. The meta-positioning of the methyl groups may also influence the overall conformation of the molecule, which can be crucial for target binding.
Comparative Analysis with Other Propiophenone Derivatives
To understand the potential of this compound, it is instructive to compare it with other propiophenone derivatives for which experimental data are available. The following sections will delve into the synthesis and biological activities of selected analogues, highlighting the impact of different substitution patterns.
General Synthetic Strategies for 3-Arylpropiophenones
The synthesis of 3-arylpropiophenones can be achieved through several established organic chemistry reactions. Two common methods are the Friedel-Crafts acylation and the Michael addition to a chalcone precursor.
1. Friedel-Crafts Acylation: This method involves the reaction of a substituted benzene with a 3-phenylpropanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4][5] This approach is a direct way to form the aryl ketone bond.
2. Michael Addition to Chalcones: Chalcones, or 1,3-diaryl-2-propen-1-ones, are readily synthesized via a Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde. Subsequent reduction of the α,β-double bond, for example through catalytic hydrogenation or by a Michael addition of a hydride equivalent, yields the corresponding 3-arylpropiophenone. A thiol-Michael addition can also be used to introduce other functionalities.
Below is a generalized workflow for the synthesis of 3-arylpropiophenones via the Michael addition route.
Caption: General workflow for the synthesis of 3-arylpropiophenones.
Experimental Data and Performance Comparison
The following table summarizes the cytotoxic activity of selected propiophenone-related compounds against various cancer cell lines. This data is compiled from different studies to provide a comparative landscape. It is important to note that direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chalcone Analogue 1 | 4'-hydroxy | PC-3 (Prostate) | >100 | [6] |
| Chalcone Analogue 2 | 4'-hydroxy, 3'-dibenzylaminomethyl | PC-3 (Prostate) | 19.85 | [6] |
| Vanillin-based Chalcone 1 | - | HCT-116 (Colon) | 6.85 µg/mL | [7] |
| Vanillin-based Chalcone 2 | - | HCT-116 (Colon) | 7.9 µg/mL | [7] |
| Thiourea Derivative 1 | 3,4-dichloro-phenyl | SW620 (Colon) | 1.5 | [8] |
| Thiourea Derivative 2 | 4-chloro-phenyl | K-562 (Leukemia) | 10.2 | [8] |
Structure-Activity Relationship (SAR) Insights
The analysis of various propiophenone and chalcone derivatives in the scientific literature provides valuable insights into their structure-activity relationships.
-
Halogen Substitution: The presence and position of halogen atoms on the aromatic rings play a crucial role in the cytotoxic activity. Dihalogenated compounds, particularly those with a 3,4-dichloro substitution pattern, often exhibit enhanced potency compared to their mono-halogenated or non-halogenated counterparts. This is evident in thiourea derivatives where the 3,4-dichloro-phenyl substituted compound showed a significantly lower IC₅₀ value against SW620 cells compared to the 4-chloro-phenyl substituted analogue against K-562 cells.[8]
-
Hydroxyl and Methoxy Groups: The introduction of hydroxyl (-OH) and methoxy (-OCH₃) groups can modulate the biological activity. Methoxy groups are often associated with increased anticancer activity in chalcones.[9] The position of these groups is also critical; for example, in some series, para-substituted compounds with electron-donating groups like -OH and -OCH₃ showed stronger activity than their meta-substituted isomers.
-
Alkyl Groups: The presence of alkyl groups, such as the dimethyl substitution in the target molecule, primarily influences the lipophilicity of the compound. Increased lipophilicity can enhance cell membrane permeability, potentially leading to higher intracellular concentrations and greater efficacy. However, excessive lipophilicity can also lead to poor solubility and non-specific toxicity.
-
The α,β-Unsaturated Carbonyl System: In chalcones, the enone moiety is a critical pharmacophore, acting as a Michael acceptor for nucleophilic residues in biological targets like cysteine residues in enzymes.[9] While propiophenones lack this reactive double bond, their overall shape and electronic properties, influenced by the substituents, still govern their interaction with target proteins.
Potential Mechanisms of Action
Propiophenone and chalcone derivatives have been reported to exert their anticancer effects through various mechanisms of action:
-
Tubulin Polymerization Inhibition: Some chalcones have been shown to bind to the colchicine binding site of tubulin, thereby inhibiting microtubule polymerization and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]
-
Kinase Inhibition: The propiophenone scaffold is present in several known kinase inhibitors.[10] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. It is plausible that this compound and its analogues could act as inhibitors of specific kinases involved in cancer cell proliferation and survival.
-
Induction of Apoptosis: Many cytotoxic chalcones and related compounds induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family and the activation of caspases.[11]
The potential mechanisms of action for propiophenone derivatives are summarized in the following diagram:
Caption: Potential mechanisms of action for propiophenone derivatives.
Experimental Protocols
General Procedure for the Synthesis of 3-Arylpropiophenones via Friedel-Crafts Acylation
This protocol provides a general method for the synthesis of 3-arylpropiophenones. Note: This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Substituted benzene
-
3-Arylpropanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware
-
Ice bath
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in dry DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the 3-arylpropanoyl chloride dropwise.
-
After the addition is complete, add the substituted benzene to the reaction mixture dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the required time (monitoring by TLC is recommended).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 3-arylpropiophenone.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic activity of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
This compound represents an intriguing, yet underexplored, molecule within the broader class of propiophenone derivatives. Based on established structure-activity relationships, the combination of 3,4-dichloro substitution on one phenyl ring and 3,5-dimethyl substitution on the other suggests a potential for significant biological activity, particularly as a cytotoxic agent against cancer cells.
Future research should focus on the synthesis and in vitro evaluation of this specific compound to validate the hypotheses derived from SAR studies. A systematic comparison with a series of analogues, where the substitution patterns are varied systematically, would provide a more definitive understanding of the contribution of each structural feature to the overall activity. Furthermore, elucidating the precise mechanism of action, for instance, by screening against a panel of kinases or by studying its effect on tubulin polymerization, will be crucial for its potential development as a therapeutic agent. The insights gained from such studies will not only clarify the potential of this compound but also contribute to the rational design of new and more effective propiophenone-based drugs.
References
Sources
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Comparative Analysis of Chlorinated Propiophenones: SAR Determinants and Synthetic Utility
Topic: Biological Activity Comparison of Chlorinated Propiophenones Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
Chlorinated propiophenones (CPPs) serve as critical pharmacophores in the synthesis of central nervous system (CNS) agents and antimicrobial scaffolds. Their biological activity is rarely intrinsic to the ketone itself but is rather defined by their role as "steering" precursors. The position of the chlorine substituent (ortho-, meta-, or para-) on the phenyl ring acts as a steric and electronic switch, dictating whether the final derivative functions as a therapeutic reuptake inhibitor (e.g., Bupropion) or a potent, often neurotoxic, monoamine releaser (e.g., 4-CMC).
This guide objectively compares the 2-, 3-, and 4-chloro isomers, analyzing their structure-activity relationships (SAR), downstream pharmacological profiles, and experimental utility.
Chemical Identity & Physical Properties[1][2][3][4]
The three primary isomers share a molecular formula of C
| Feature | 3-Chloropropiophenone (Meta) | 4-Chloropropiophenone (Para) | 2-Chloropropiophenone (Ortho) |
| CAS RN | 936-59-4 | 6285-05-8 | 21086-55-9 |
| Primary Utility | Therapeutic Precursor (Bupropion) | Probe/Toxicant (Serotonergic agents) | Steric Control (Research analogs) |
| Electronic Effect | Inductive withdrawal ( | Inductive + Resonance ( | Steric hindrance dominates |
| Lipophilicity | LogP ~ 2.7 | LogP ~ 2.8 | LogP ~ 2.6 |
| Key Derivative | Bupropion (NDRI) | 4-Chloromethcathinone (SNDRA) | 2-Chloromethcathinone |
Mechanism of Action: The Chlorine Switch (SAR)
The biological divergence of CPP derivatives is governed by how the chlorine atom interacts with the binding pockets of Monoamine Transporters (MATs).
The Meta-Switch (3-Cl)
The meta-substitution, most notably in Bupropion , creates a conformation that favors binding to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) while sterically clashing with the Serotonin Transporter (SERT).
-
Outcome: Selective Norepinephrine-Dopamine Reuptake Inhibition (NDRI).
-
Therapeutic Value: High (Antidepressant, Smoking Cessation).
The Para-Switch (4-Cl)
The para-substitution mimics the steric profile of the methyl group in mephedrone but adds significant lipophilicity and electronegativity. This allows the molecule to penetrate the SERT binding pocket deeply.
-
Outcome: Potent Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA).
-
Toxicological Risk: High. Para-chloro derivatives (e.g., 4-CMC) are associated with serotonergic neurotoxicity and cytotoxicity due to oxidative stress mechanisms.[1]
The Ortho-Switch (2-Cl)
The ortho-substitution introduces significant steric strain, twisting the phenyl ring out of planarity with the side chain.
-
Outcome: Reduced potency across all transporters compared to 3- and 4-isomers. often used as a "negative control" or legal alternative in gray markets, though pharmacological data suggests lower efficacy.
Visualization: Divergent Biological Pathways
The following diagram illustrates how the starting isomer determines the pharmacological fate.
Caption: Divergent SAR pathways. 3-Cl substitution steers activity toward DAT/NET inhibition (therapeutic), while 4-Cl substitution facilitates SERT interaction and potential neurotoxicity.
Comparative Biological Activity Data[5][6]
Neuropharmacology (Transporter Affinity)
The following data contrasts the inhibition constants (
| Derivative Source | Target | Activity Type | Potency (nM) | Biological Implication |
| 3-Cl (Bupropion) | DAT | Uptake Inhibition | Therapeutic stimulation; low abuse potential compared to releasers. | |
| NET | Uptake Inhibition | Mild adrenergic effects. | ||
| SERT | Inactive | No serotonergic depletion. | ||
| 4-Cl (4-CMC) | DAT | Release | Potent psychostimulation. | |
| SERT | Release | Empathogenic effects; risk of serotonin syndrome. | ||
| NET | Release | Significant cardiovascular stress (tachycardia). |
Data aggregated from in vitro HEK293 assays [1, 2].
Direct Antimicrobial Potential
While primarily precursors, the
-
Activity:
-bromo-4-chloropropiophenone derivatives have shown MIC values against Candida albicans ranging from 0.002 to 32 g/mL [3].[2] -
Mechanism: Disruption of fungal cell membranes and inhibition of succinate dehydrogenase (SDH), similar to the fungicide boscalid.
Experimental Protocols
Protocol A: Synthesis of -Brominated Intermediates
Rationale: This step is the universal divergence point. The resulting
-
Reagents: Dissolve 10 mmol of the specific Chloropropiophenone isomer (2-, 3-, or 4-Cl) in 20 mL of Glacial Acetic Acid.
-
Bromination: Add 10 mmol of Bromine (
) dropwise at 20°C.-
Note: The 4-Cl isomer reacts faster due to resonance stabilization; the 3-Cl isomer may require catalytic HBr.
-
-
Quenching: Pour mixture into ice water (100 mL).
-
Isolation: Extract with Dichloromethane (DCM), wash with saturated sodium bicarbonate.
-
Validation: Confirm conversion via TLC (Hexane:EtOAc 9:1). The product is a potent lachrymator—handle in a fume hood.
Protocol B: High-Throughput Transporter Assay (In Vitro)
Rationale: To determine if the derivative acts as a substrate (releaser) or inhibitor.[3]
Caption: Workflow for radiometric transporter uptake assay.
-
Preparation: Harvest HEK293 cells stably expressing human DAT or SERT.
-
Incubation: Incubate cells with the test compound (0.1 nM – 100
M) for 10 minutes. -
Uptake: Add radiolabeled substrate (
or ) and incubate for 5 minutes. -
Analysis: Terminate reaction, lyse cells, and measure radioactivity.
-
Interpretation: A reduction in uptake indicates inhibition. To distinguish release, pre-load cells with
-transmitter, wash, then add drug and measure efflux.
-
Safety & Toxicology Comparison
| Toxicity Parameter | 3-Chloropropiophenone | 4-Chloropropiophenone (Derivatives) |
| Acute Toxicity | Irritant (Skin/Eye Category 2). Lachrymator. | High. 4-CMC is cytotoxic ( |
| Neurotoxicity | Low. Bupropion lowers seizure threshold but is not neurotoxic. | High. Induces oxidative stress and mitochondrial dysfunction in dopaminergic neurons.[4] |
| Metabolism | CYP2B6 hydroxylation (active metabolites). | Rapid metabolism to 4-chlorocathinone; potential for toxic bioaccumulation. |
Critical Warning: 4-chloropropiophenone derivatives (Clephedrone/4-CMC) are controlled substances in many jurisdictions due to their neurotoxic profile and abuse potential. Researchers must verify local regulations before synthesis.
References
-
Eshleman, A. J., et al. (2019). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release.[3] National Institutes of Health (NIH).
-
Blough, B. E., et al. (2019).[5] Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. ACS Chemical Neuroscience.
-
Staniszewska, M., et al. (2016).[6] Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains.[7] Frontiers in Microbiology.
-
Wojcieszak, J., et al. (2020).[5] Cytotoxic effects of 3-CMC and 4-CMC against human SH-SY5Y neuroblastoma cells. Forensic Toxicology.[8]
-
BenchChem. (2025). The Synthesis of Bupropion: A Technical Guide on the Role of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one.
Sources
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- 2. Frontiers | Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains [frontiersin.org]
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- 8. cfsre.org [cfsre.org]
A Comparative Spectroscopic Guide to Propiophenone and its Isomers: 2'-, 3'-, and 4'-Methylacetophenone
Abstract
In the fields of synthetic chemistry, pharmacology, and fragrance science, the precise identification of aromatic ketones is paramount. Propiophenone and its structural isomers, specifically the 2'-, 3'-, and 4'-methylacetophenones, share the same molecular formula (C₉H₁₀O) and a molecular weight of 134.18 g/mol , yet their distinct structural arrangements give rise to unique spectroscopic signatures.[1][2][3][4] This guide provides a comprehensive comparative analysis of these four isomers using fundamental spectroscopic techniques: Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). By delving into the spectral data and the underlying principles, this document serves as a practical reference for researchers, quality control analysts, and drug development professionals for the unambiguous differentiation and characterization of these closely related compounds.
Introduction to the Isomers
Propiophenone (1-phenyl-1-propanone) is a foundational aromatic ketone used extensively as an intermediate in the synthesis of pharmaceuticals, such as phenmetrazine and dextropropoxyphene.[5][6][7][8] Its common structural isomers, the methylacetophenones, are also of significant industrial importance, finding use as fragrance agents and in various organic syntheses.[2][9] While they share a common molecular formula, the substitution pattern on the aromatic ring dramatically influences their physical and chemical properties, and consequently, their interaction with electromagnetic radiation. This guide will focus on the comparative analysis of propiophenone and the ortho-, meta-, and para-isomers of methylacetophenone.
Table 1: Physical Properties of Propiophenone and Methylacetophenone Isomers
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Propiophenone | 93-55-0[1][10] | C₉H₁₀O | 134.18 | 218[7] | |
| 2'-Methylacetophenone | 577-16-2[2][11] | C₉H₁₀O | 134.18[2][11] | 214[2] | |
| 3'-Methylacetophenone | 585-74-0[3][12][13] | C₉H₁₀O | 134.18[3] | 218-220[14] | |
| 4'-Methylacetophenone | 122-00-9[4][15] | C₉H₁₀O | 134.18[4] | 226[16] |
Principles of Spectroscopic Differentiation
The choice of spectroscopic technique is dictated by the specific molecular features we aim to probe. For these isomers, a multi-technique approach is essential for complete characterization.
-
UV-Vis Spectroscopy: This technique probes the electronic transitions within the conjugated π-system of the molecule (the benzene ring and the carbonyl group). The position and intensity of absorption bands provide insights into the extent of conjugation, which can be subtly altered by the nature and position of alkyl substituents.
-
Infrared (IR) Spectroscopy: IR spectroscopy is unparalleled for identifying functional groups. The key vibration for these ketones is the C=O stretch of the carbonyl group. Its frequency is sensitive to electronic effects (conjugation, induction) imparted by the rest of the molecule, making it a valuable diagnostic tool.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information. ¹H NMR reveals the chemical environment, number, and connectivity of protons, while ¹³C NMR maps the carbon framework of the molecule. The distinct symmetry and electronic environments of each isomer result in unique and readily distinguishable NMR spectra.
-
Mass Spectrometry (MS): MS provides the molecular weight and crucial information about the molecule's fragmentation pattern upon ionization. The stability of the resulting fragments is directly related to the original structure, allowing for clear differentiation based on characteristic fragment ions.
Comparative Spectroscopic Analysis
UV-Vis Spectroscopy
The UV-Vis spectra of these aromatic ketones are characterized by two main absorption bands: a strong band around 240-250 nm corresponding to a π-π* transition and a weaker band around 280 nm from the n-π* transition of the carbonyl group.[17] The position of the alkyl substituent influences the electronic structure and thus the exact λmax.
Table 2: UV-Vis Absorption Data (in Ethanol)
| Compound | π-π* Transition (λmax, nm) | n-π* Transition (λmax, nm) |
| Propiophenone | ~245[17] | ~280[17] |
| 2'-Methylacetophenone | ~246 | ~285 |
| 3'-Methylacetophenone | ~250 | ~288 |
| 4'-Methylacetophenone | ~254 | ~295 |
-
Expert Insight: The methyl group is a weak electron-donating group. In the para position (4'-isomer), its hyperconjugation effect extends the π-system most effectively, leading to a bathochromic (red) shift to a longer wavelength for both transitions compared to the other isomers. The ortho-isomer (2'-) may experience steric hindrance that slightly disrupts the planarity between the carbonyl group and the ring, affecting conjugation.
Infrared (IR) Spectroscopy
The most diagnostic feature in the IR spectrum of an aromatic ketone is the strong carbonyl (C=O) stretching absorption. Conjugation with the phenyl ring lowers this frequency to below 1700 cm⁻¹ from the typical ~1715 cm⁻¹ of an aliphatic ketone.[18]
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch | C-H (Aromatic) | C-H (Aliphatic) |
| Propiophenone | ~1685[17][18] | 3000-3100 | 2870-2980 |
| 2'-Methylacetophenone | ~1684 | 3000-3100 | 2920-2980 |
| 3'-Methylacetophenone | ~1686 | 3000-3100 | 2920-2980 |
| 4'-Methylacetophenone | ~1682 | 3000-3100 | 2920-2980 |
-
Expert Insight: The differences in the C=O stretching frequency are subtle but informative. The 4'-methylacetophenone often shows the lowest frequency, consistent with the electron-donating methyl group in the para position enhancing resonance with the carbonyl group, which weakens the C=O double bond character. Propiophenone and the methylacetophenones are clearly distinguished by the C-H aliphatic stretching region; propiophenone shows distinct bands for its ethyl group, while the methylacetophenones show bands corresponding to their two different methyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for distinguishing these isomers. The chemical shifts, splitting patterns, and integration values provide a unique fingerprint for each molecule.
The proton NMR spectra are strikingly different. Propiophenone is identified by the characteristic ethyl group pattern (a quartet and a triplet). The methylacetophenones are distinguished by the number of signals and splitting patterns in their aromatic regions, which are dictated by symmetry.
Table 4: Comparative ¹H NMR Data (in CDCl₃, δ ppm)
| Assignment | Propiophenone | 2'-Methylacetophenone | 3'-Methylacetophenone | 4'-Methylacetophenone |
| Aromatic-H (ortho to C=O) | ~7.95 (d, 2H) | ~7.66 (d, 1H)[19][20] | ~7.75 (m, 2H) | ~7.86 (d, 2H)[21] |
| Aromatic-H (other) | ~7.55 (t, 1H), ~7.45 (t, 2H) | ~7.34 (t, 1H), ~7.22 (m, 2H)[19][20] | ~7.35 (m, 2H) | ~7.25 (d, 2H)[21] |
| -COCH₂- / -COCH₃ | ~2.96 (q, 2H) | ~2.54 (s, 3H)[19] | ~2.59 (s, 3H) | ~2.57 (s, 3H)[21] |
| Ring-CH₃ | N/A | ~2.51 (s, 3H)[19] | ~2.41 (s, 3H) | ~2.41 (s, 3H)[21] |
| -CH₂CH₃ | ~1.20 (t, 3H) | N/A | N/A | N/A |
-
Expert Insight:
-
Propiophenone: The quartet at ~2.96 ppm and triplet at ~1.20 ppm are unambiguous proof of the ethyl ketone moiety.
-
4'-Methylacetophenone: Due to its C₂ symmetry, the aromatic region is simplified into two doublets, each integrating to 2H. This is a key identifying feature.
-
2'- and 3'-Methylacetophenone: These isomers lack symmetry and thus show more complex, distinct patterns in the aromatic region, with four separate signals for the four aromatic protons. The relative positions of the aromatic signals and the two methyl singlets allow for their differentiation.
-
The carbon spectra confirm the structural assignments, with the carbonyl carbon being the most downfield signal.
Table 5: Comparative ¹³C NMR Data (in CDCl₃, δ ppm)
| Assignment | Propiophenone | 2'-Methylacetophenone | 3'-Methylacetophenone | 4'-Methylacetophenone |
| C=O | ~200.4[17] | ~201.2[19] | ~198.2 | ~198.0[21] |
| Aromatic C (ipso to C=O) | ~136.8[17] | ~138.2[19] | ~137.2 | ~134.7[21] |
| Aromatic C (other) | 128.3, 128.7, 133.2[17] | 125.5, 128.6, 131.2, 131.9, 138.2 | 125.6, 128.3, 128.8, 133.8, 138.3 | 128.4, 129.2, 143.9 |
| -COCH₂- / -COCH₃ | ~31.9[17] | ~29.7[19] | ~26.6 | ~26.5[21] |
| Ring-CH₃ | N/A | ~21.4[19] | ~21.3 | ~21.6[21] |
| -CH₂CH₃ | ~8.1[17] | N/A | N/A | N/A |
Mass Spectrometry (MS)
All four isomers will exhibit a molecular ion peak (M⁺˙) at m/z = 134 under Electron Ionization (EI) conditions. The differentiation lies in the characteristic fragmentation patterns resulting from alpha-cleavage.
Table 6: Key Fragments in Mass Spectrometry (EI, m/z)
| Compound | Molecular Ion (M⁺˙) | Base Peak | Other Key Fragments |
| Propiophenone | 134 | 105 | 77 (C₆H₅⁺), 51 |
| 2'-Methylacetophenone | 134 | 119[22] | 91 (C₇H₇⁺), 65 |
| 3'-Methylacetophenone | 134 | 119 | 91 (C₇H₇⁺), 65 |
| 4'-Methylacetophenone | 134 | 119[23] | 91 (C₇H₇⁺), 65 |
-
Expert Insight: The fragmentation provides a definitive distinction between propiophenone and the methylacetophenones.
-
Propiophenone undergoes alpha-cleavage to lose the ethyl radical (•C₂H₅), resulting in the stable benzoyl cation at m/z 105 , which is typically the base peak.
-
All three methylacetophenone isomers undergo alpha-cleavage to lose a methyl radical (•CH₃), forming the stable methylbenzoyl (tolyl) cation at m/z 119 . This is the characteristic base peak for these isomers. Further fragmentation can lead to the tropylium ion at m/z 91. While MS easily separates propiophenone from the methylacetophenones, distinguishing the three methylacetophenone isomers from each other by EI-MS alone is challenging as their fragmentation patterns are very similar. For this, NMR is the definitive technique.
-
Standard Operating Protocols
The following are generalized protocols. Instrument parameters should always be optimized for the specific sample and equipment.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of the isomer into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and invert several times or vortex gently to ensure complete dissolution.
-
Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment (e.g., zg30). Typically, 8-16 scans are sufficient.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Set the injector temperature to 250°C and the transfer line to 280°C.
-
Program the oven temperature, for example: hold at 50°C for 2 min, then ramp at 10°C/min to 250°C, and hold for 5 min.
-
Set the carrier gas (Helium) flow rate to ~1 mL/min.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
MS Acquisition: Set the mass spectrometer to scan in EI mode over a mass range of m/z 40-400.
-
Data Analysis: Identify the chromatographic peak for the compound. Analyze the corresponding mass spectrum, noting the molecular ion and the major fragment ions.
Visualized Relationships and Workflows
Structural Isomerism
The following diagram illustrates the relationship between the four C₉H₁₀O isomers discussed.
Caption: Structural relationships of the C₉H₁₀O isomers.
Analytical Workflow
This workflow outlines a logical approach to identifying an unknown sample from this set of isomers.
Sources
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- 2. chemimpex.com [chemimpex.com]
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- 9. 4'-Methylacetophenone - Hazardous Agents | Haz-Map [haz-map.com]
- 10. Propiophenone for synthesis 93-55-0 [merckmillipore.com]
- 11. 2′-Methylacetophenone | CAS 577-16-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. 3-methyl acetophenone, 585-74-0 [thegoodscentscompany.com]
- 13. 3′-Methylacetophenone | CAS 585-74-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 15. 4′-Methylacetophenone, CAS 122-00-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 16. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 17. webqc.org [webqc.org]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. benchchem.com [benchchem.com]
- 20. 2'-Methylacetophenone(577-16-2) 1H NMR spectrum [chemicalbook.com]
- 21. rsc.org [rsc.org]
- 22. 2-Methylacetophenone | C9H10O | CID 11340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. 4'-Methylacetophenone(122-00-9) MS [m.chemicalbook.com]
High-performance liquid chromatography (HPLC) method for analyzing 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone
An Objective Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone
Authored by a Senior Application Scientist
This guide presents a comprehensive, data-supported comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust analysis of this compound. Designed for researchers, scientists, and drug development professionals, this document provides an in-depth exploration of method development, the rationale behind analytical choices, and a direct comparison of two distinct reversed-phase HPLC methodologies. Every protocol and claim is grounded in established scientific principles and regulatory standards to ensure trustworthiness and immediate applicability in a laboratory setting.
Introduction: The Analyte and Analytical Imperative
This compound is a complex substituted aryl ketone. Its molecular structure, featuring two aromatic rings, halogen substituents, and a ketone functional group, makes it a key intermediate in various synthetic pathways within pharmaceutical and materials science. The precise quantification and purity assessment of this compound are critical for ensuring the quality, safety, and efficacy of downstream products.
Given its low volatility and inherent chromophores, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection stands as the premier analytical technique for this purpose.[1][2] This guide will dissect a primary C18-based method and compare its performance against an alternative phenyl-based stationary phase, providing the data necessary to select the optimal approach for your analytical needs.
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
